molecular formula C13H18F3NO B113186 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol CAS No. 887360-24-9

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Katalognummer: B113186
CAS-Nummer: 887360-24-9
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: QTPAKWYRDDFXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol ( 887360-24-9) is a specialized organic compound with the molecular formula C13H18F3NO and an average molecular mass of 261.287 Da . This amino alcohol features a hexanol chain terminated by an amino group and a phenyl ring substituted with a trifluoromethyl group, a combination that offers unique reactivity and physical properties valuable in research and development . The presence of both the amino and hydroxyl functional groups on the aliphatic chain makes it a versatile bifunctional building block, suitable for use as a linker or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry . The trifluoromethylphenyl moiety is a common pharmacophore in medicinal chemistry, known to influence a compound's bioavailability, metabolic stability, and binding affinity . Consequently, this chemical is primarily employed in the research and development of new active pharmaceutical ingredients (APIs) and other specialty chemicals. It is strictly for use in laboratory research settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

IUPAC Name

6-amino-1-[3-(trifluoromethyl)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)7-2-1-3-8-17/h4-6,9,12,18H,1-3,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAKWYRDDFXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219852
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887360-24-9
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Modular Synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist

Executive Summary

This guide details the synthesis and characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol , a valuable bifunctional building block containing a lipophilic trifluoromethyl-aryl headgroup and a polar primary amine tail. This scaffold is frequently utilized in medicinal chemistry as a pharmacophore linker, a GPCR ligand fragment, or a precursor for proteolysis-targeting chimeras (PROTACs).

The trifluoromethyl (


) group at the meta-position enhances metabolic stability and lipophilicity, while the amino-alcohol motif offers orthogonal handles for further functionalization. To ensure reproducibility and scalability, this guide rejects the erratic direct Grignard alkylation of protected amino-halides in favor of a robust Weinreb-Nahm Amide  strategy. This approach guarantees chemoselectivity, prevents over-alkylation, and allows for potential enantioselective upgrades.

Retrosynthetic Analysis & Strategy

The Challenge of Direct Alkylation

A naive approach might involve reacting 3-(trifluoromethyl)benzaldehyde with a Grignard reagent derived from a protected 5-halo-pentylamine. However, this route suffers from:

  • Wurtz Coupling: High rates of homocoupling during Grignard formation.

  • Proton Quenching: Even carbamate-protected amines (e.g., Boc-NH-) possess acidic protons (

    
    ) that can quench the organometallic reagent, necessitating excess equivalents or exotic "Stabase" protecting groups.
    
The Solution: The Weinreb Amide Route

We employ a convergent strategy utilizing 6-((tert-butoxycarbonyl)amino)hexanoic acid and 1-bromo-3-(trifluoromethyl)benzene .

  • Step 1: Conversion of the amino acid to a Weinreb amide.

  • Step 2: Lithium-halogen exchange of the aryl bromide followed by nucleophilic acyl substitution. The stable chelating intermediate of the Weinreb amide prevents over-addition to the tertiary alcohol.

  • Step 3: Hydride reduction of the resulting ketone (racemic or chiral).

  • Step 4: Acidolytic deprotection.

Retrosynthesis cluster_logic Strategic Advantage Target Target Molecule 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Intermediate1 Intermediate A Protected Ketone Target->Intermediate1 Reduction & Deprotection Precursor1 Starting Material 1 1-Bromo-3-(trifluoromethyl)benzene Intermediate1->Precursor1 Lithiation (n-BuLi) Precursor2 Starting Material 2 N-Boc-6-aminohexanoic acid Intermediate1->Precursor2 Weinreb Coupling Advantage Weinreb Amide prevents over-addition to tertiary alcohol

Figure 1: Retrosynthetic logic prioritizing chemoselectivity via the Weinreb intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-6-aminohexanoic acid into tert-butyl (6-(methoxy(methyl)amino)-6-oxohexyl)carbamate.

Reagents:

  • N-Boc-6-aminohexanoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Dissolve N-Boc-6-aminohexanoic acid in DCM (0.2 M) under

    
     atmosphere.
    
  • Add HOBt and EDCI at 0°C. Stir for 30 minutes to activate the acid.

  • Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine. Dry over 
    
    
    
    .[1][2]
  • Yield Expectation: >85% as a colorless oil.

Stage 2: Aryl Lithiation and Coupling

Objective: Couple the aryl group to the linker to form the ketone intermediate.

Reagents:

  • 1-Bromo-3-(trifluoromethyl)benzene (1.2 equiv)

  • n-Butyllithium (1.6 M in hexanes) (1.2 equiv)

  • Weinreb Amide (from Stage 1) (1.0 equiv)

  • Solvent: THF (Tetrahydrofuran), anhydrous.

Protocol:

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-Bromo-3-(trifluoromethyl)benzene in THF. Cool to -78°C (Dry ice/acetone bath).

  • Add n-BuLi dropwise over 20 minutes. Maintain temperature below -70°C. Stir for 45 minutes to ensure Lithium-Halogen exchange.

  • Coupling: Dissolve the Weinreb amide in minimal THF and add it dropwise to the aryl-lithium solution at -78°C.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Mechanism Note: The stable 5-membered chelate ring prevents the ketone from reacting further with the organolithium species.

  • Quench: Pour the mixture into cold saturated

    
     solution.
    
  • Purification: Extract with Ethyl Acetate. Flash chromatography (Hexanes/EtOAc) is usually required to remove unreacted aryl bromide.

Stage 3: Carbonyl Reduction

Objective: Reduce the ketone to the secondary alcohol.

Reagents:

  • Ketone Intermediate (1.0 equiv)[1]

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve the ketone in MeOH (0.1 M) and cool to 0°C.

  • Add

    
     portion-wise (gas evolution will occur).
    
  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (disappearance of ketone).

  • Quench: Add Acetone (to destroy excess borohydride) followed by water.

  • Concentrate to remove MeOH, extract aqueous residue with DCM.

Stage 4: Global Deprotection

Objective: Remove the Boc group to release the primary amine.

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:1).

Protocol:

  • Dissolve the Boc-protected amino-alcohol in DCM.

  • Add TFA (20% v/v) at 0°C. Stir for 2 hours at RT.

  • Workup (Critical): The product is an amine salt. Evaporate volatiles.[1]

    • Free Base Isolation: Redissolve in DCM, wash with 1N NaOH (pH > 10), dry organic layer, and concentrate.

    • Salt Isolation: If the HCl salt is desired, simply evaporate the HCl/Dioxane and triturate with diethyl ether.

Characterization & Data Analysis

Expected Analytical Data

The following table summarizes the key signals confirming the structure.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR Aryl Region

7.4 - 7.8 ppm (m, 4H)
3-trifluoromethylphenyl ring protons
1H NMR Methine

4.6 - 4.8 ppm (dd, 1H)
CH -OH (Benzylic proton)
1H NMR Methylene

2.6 - 2.8 ppm (t, 2H)
CH₂ -NH₂ ( adjacent to amine)
19F NMR Shift

-62.5 ppm (s, 3F)
Ar-CF₃ (Diagnostic singlet)
LC-MS Ionization

= 276.13
Positive Mode ESI
HPLC Purity>95% (210 nm & 254 nm)UV Absorbance
Workflow Visualization

The following diagram illustrates the purification logic to ensure high purity for biological assays.

Purification Crude Crude Reaction Mixture (Post-Deprotection) AcidWash Acid/Base Extraction 1. Acidify (aq) 2. Wash Organic (Discard) 3. Basify (aq) Crude->AcidWash Purification Extraction Extract into DCM Dry & Concentrate AcidWash->Extraction Isolation Final Final Product Free Amine Oil Extraction->Final SaltForm Optional: HCl Salt (Precipitate from Ether) Extraction->SaltForm Stabilization

Figure 2: Purification workflow utilizing the basicity of the primary amine.

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere (Argon/Nitrogen). Use a syringe with a long needle and ensure the bottle is clamped.

  • Trifluoromethyl Group: While chemically stable, fluorinated aromatics can be lipophilic and penetrate skin easily. Wear double nitrile gloves.

  • Amine Handling: The free base absorbs

    
     from the air (forming carbamates). Store under inert gas or convert to the HCl salt for long-term stability.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Fehnel, E. A. "The Synthesis of Some Trifluoromethyl-Substituted Quinolines." Journal of Heterocyclic Chemistry, 1967, 4, 565.
  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.
  • Sigma-Aldrich. "Product Specification: 3-(Trifluoromethyl)benzaldehyde." Link

  • BenchChem. "Synthesis of N-Boc-protected amino acids and derivatives." Link

Sources

Spectroscopic data (NMR, IR, MS) for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Introduction

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a chiral center, a trifluoromethylphenyl group, and a terminal amino group, suggests a range of possible biological activities. A thorough understanding of its chemical identity and purity is paramount for any research or development endeavor. This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the experimental design, data interpretation, and the synergistic relationship between these analytical methods. We will explore the "why" behind the "how," ensuring a deep and practical understanding of the characterization process.

Molecular Structure and Spectroscopic Overview

The unique structural features of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol give rise to a distinct spectroscopic fingerprint. The aromatic ring with its trifluoromethyl substituent, the aliphatic chain, the hydroxyl group, and the primary amine each produce characteristic signals in NMR, IR, and MS analyses. A multi-technique approach is therefore essential for unambiguous structure elucidation and purity assessment.

DOT Script for Molecular Structure:

Caption: 2D representation of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a good starting point, but DMSO-d₆ may be necessary to observe exchangeable protons (OH and NH₂).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is important for resolving the complex multiplets expected from the aliphatic chain.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

Data Interpretation:

The ¹H NMR spectrum of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol will exhibit distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and amino protons. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) are all key pieces of information.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic-H7.2 - 7.8Multiplets (m)4H
Methine-H (CH-OH)4.5 - 5.0Triplet (t) or Doublet of doublets (dd)1H
Methylene-H (adjacent to NH₂)2.5 - 3.0Triplet (t) or Multiplet (m)2H
Aliphatic Chain-H (CH₂)1.2 - 1.8Multiplets (m)8H
Hydroxyl-H (OH)Variable (1.5 - 5.0)Broad singlet (br s)1H
Amino-H (NH₂)Variable (1.0 - 4.0)Broad singlet (br s)2H

Causality in Interpretation:

  • The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the benzene ring current. The electron-withdrawing trifluoromethyl group will further influence their precise positions.

  • The proton on the carbon bearing the hydroxyl group (CH-OH) is significantly deshielded by the adjacent oxygen atom.

  • The broadness of the OH and NH₂ signals is a result of chemical exchange with the solvent and hydrogen bonding. Their chemical shifts are highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic-C (attached to CF₃)~130 (quartet due to C-F coupling)
Aromatic-C120 - 145
CF₃~125 (quartet due to C-F coupling)
Methine-C (C-OH)65 - 75
Aliphatic-C (CH₂)20 - 45

DOT Script for NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Acquisition dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Acquisition dissolve->C13_NMR Transfer to NMR tube process Fourier Transform Phase & Baseline Correction H1_NMR->process C13_NMR->process integrate Integration & Peak Picking process->integrate interpret Structural Elucidation integrate->interpret

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Data Interpretation:

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (alcohol)3200 - 3600Broad
N-H Stretch (primary amine)3300 - 3500Two sharp peaks (asymmetric and symmetric)
C-H Stretch (aromatic)3000 - 3100Sharp
C-H Stretch (aliphatic)2850 - 3000Sharp
C=C Stretch (aromatic)1450 - 1600Medium to strong
C-F Stretch (trifluoromethyl)1100 - 1350Strong, often multiple bands
C-N Stretch1020 - 1250Medium
C-O Stretch1000 - 1260Strong

Trustworthiness of Data: The presence of a broad band in the 3200-3600 cm⁻¹ region, coupled with two distinct peaks around 3300-3500 cm⁻¹, provides strong, self-validating evidence for the presence of both hydroxyl and primary amine groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its elemental composition and aspects of its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS is more appropriate.

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is preferred to obtain an accurate mass measurement.

Data Interpretation:

  • Molecular Ion Peak: The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (C₁₃H₁₈F₃NO), the expected monoisotopic mass is approximately 277.1340 g/mol . In positive ion ESI, the base peak would be expected at m/z 278.1418, corresponding to the protonated molecule [M+H]⁺.

  • Isotopic Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C can further confirm the elemental composition.

  • Fragmentation Pattern: Although ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways could include the loss of water (H₂O) from the alcohol, or cleavage of the aliphatic chain. Observing these fragments can provide further structural confirmation.

DOT Script for Multi-technique Characterization:

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (OH, NH₂, CF₃) IR->IR_info MS_info Molecular Weight Elemental Formula MS->MS_info Structure Final Structure Elucidation & Purity Assessment NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Synergistic workflow of spectroscopic techniques.

Conclusion

The comprehensive spectroscopic characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol requires a synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a robust and self-validating dataset that confirms the identity and purity of the compound, which is a critical prerequisite for its use in any research or development context.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Bruker. NMR Spectroscopy.[Link]

Potential Biological Activities of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a synthetic amino alcohol whose specific biological activities are not yet extensively documented in publicly available literature. However, a detailed analysis of its constituent chemical moieties—the 6-amino-1-hexanol backbone and the 3-(trifluoromethyl)phenyl group—provides a strong basis for predicting its potential pharmacological profile. This guide synthesizes information from analogous structures to build a compelling hypothesis for its potential as a therapeutic agent, outlines experimental workflows for its investigation, and proposes potential therapeutic applications. The structural combination suggests promising avenues of exploration, particularly in the realms of neurology, oncology, and infectious diseases.

Introduction: Deconstructing a Molecule of Interest

The field of drug discovery is often driven by the synthesis and evaluation of novel chemical entities. 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol represents such a molecule, intriguing for its combination of a flexible amino alcohol chain and a metabolically robust aromatic ring. While direct studies on this compound are scarce, its architecture allows for informed predictions of its bioactivity.

  • The 6-Amino-1-hexanol Scaffold: This linear six-carbon chain with a terminal amine and a hydroxyl group on the first carbon provides both hydrophilicity and chemical reactivity. Amino alcohols are a well-established class of compounds in medicinal chemistry, serving as key intermediates and pharmacophores in a wide range of pharmaceuticals.[1][2][3] Their ability to form hydrogen bonds and participate in various chemical reactions makes them versatile building blocks for bioactive molecules.[2]

  • The 3-(Trifluoromethyl)phenyl Group: The incorporation of a trifluoromethyl (CF3) group onto a phenyl ring is a common strategy in modern drug design.[4][5] The CF3 group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring. It is known to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve membrane permeability, and enhance binding affinity to biological targets.[4][5]

This guide will explore the synergistic potential of these two structural motifs, propose testable hypotheses regarding the compound's biological activities, and provide a framework for its systematic investigation.

Analysis of Structural Components and Predicted Biological Activities

The potential biological activities of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol can be inferred from the known pharmacology of compounds containing its core structures.

The Amino Alcohol Pharmacophore: A Versatile Player

The amino alcohol moiety is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide array of therapeutic uses.

  • Neurological and Psychiatric Applications: Many centrally-acting drugs feature an amino alcohol structure. This is due to the ability of the amine and hydroxyl groups to interact with receptors and enzymes in the central nervous system (CNS). 6-amino-1-hexanol itself is noted as a building block for pharmaceuticals targeting neurological disorders.[1]

  • Antimicrobial and Antifungal Activity: Certain amino alcohols have demonstrated potent antimicrobial and antifungal properties.[6] The mechanism often involves disruption of the microbial cell membrane.

  • Anticancer Potential: Beta-amino alcohol derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[3]

The Trifluoromethylphenyl Moiety: A Key to Enhanced Drug Properties

The trifluoromethyl group is a bioisostere of several other chemical groups and is frequently used to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Metabolic Stability and Lipophilicity: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can increase the half-life of a drug. Its lipophilic nature can enhance absorption and distribution, including penetration of the blood-brain barrier.[4]

  • Receptor Binding: The strong electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.[4]

FDA-Approved Drugs with a Trifluoromethylphenyl Moiety Therapeutic Area
Fluoxetine (Prozac)Antidepressant
Celecoxib (Celebrex)Anti-inflammatory
Aprepitant (Emend)Antiemetic
Bicalutamide (Casodex)Anti-androgen (for prostate cancer)
Efavirenz (Sustiva)Antiretroviral (for HIV)

Hypothesized Biological Targets and Potential Therapeutic Applications

Based on the structural analysis, we can hypothesize several potential biological targets and therapeutic applications for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.

Central Nervous System Disorders

The combination of a CNS-active amino alcohol scaffold with a lipophilic, metabolically stable trifluoromethylphenyl group suggests that this compound could readily cross the blood-brain barrier and interact with neuronal targets. Potential applications include:

  • Antidepressant/Anxiolytic: Modulation of serotonin, norepinephrine, or dopamine receptors and transporters.

  • Neuroprotective Agent: Potential activity in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[7]

  • Analgesic: Interaction with opioid or other pain-related receptors.

Oncology

Given the known anticancer activity of some amino alcohol derivatives, 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol warrants investigation as a potential antiproliferative agent. The trifluoromethyl group could enhance its potency and cellular uptake.

Infectious Diseases

The compound should be screened for activity against a panel of bacterial and fungal pathogens, building on the known antimicrobial properties of similar structures.[6]

Proposed Experimental Workflows for Activity Screening

A systematic approach is required to elucidate the biological activities of this novel compound. The following experimental workflows are proposed.

In Vitro Profiling

Initial screening should be performed in vitro to identify primary biological activities and guide further investigation.

Workflow for In Vitro Screening:

Caption: Proposed workflow for in vitro screening of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.

Step-by-Step Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control and positive control (e.g., Doxorubicin) wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Workflow for In Vivo Evaluation:

Caption: Proposed workflow for in vivo evaluation of a lead compound.

Potential Synthesis Route

A plausible synthetic route for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is outlined below. This involves the protection of the amino group of 6-amino-1-hexanol, oxidation to the aldehyde, Grignard reaction, and subsequent deprotection.

Proposed Synthetic Pathway:

Synthesis_Pathway start 6-Amino-1-hexanol boc_protection Boc-Protection start->boc_protection protected_alcohol N-Boc-6-amino-1-hexanol boc_protection->protected_alcohol oxidation Oxidation (e.g., PCC, Swern) protected_alcohol->oxidation aldehyde N-Boc-6-aminohexanal oxidation->aldehyde grignard_reaction Grignard Reaction aldehyde->grignard_reaction grignard_reagent 3-(Trifluoromethyl)phenyl- magnesium bromide (Grignard Reagent) grignard_reagent->grignard_reaction protected_product N-Boc-6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol grignard_reaction->protected_product deprotection Deprotection (e.g., TFA, HCl) protected_product->deprotection final_product 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol deprotection->final_product

Caption: A potential synthetic route to the target compound.

Future Directions and Conclusion

While the biological activities of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol remain to be empirically determined, a thorough analysis of its chemical structure provides a solid foundation for targeted investigation. The combination of a versatile amino alcohol scaffold and a drug-like trifluoromethylphenyl moiety makes it a compelling candidate for screening in CNS, oncology, and infectious disease programs.

The proposed workflows offer a clear path for its synthesis and biological evaluation. Future research should focus on:

  • Efficient Synthesis and Scale-up: Optimizing the synthetic route to produce sufficient quantities for comprehensive testing.

  • Broad Biological Screening: Conducting high-throughput screening against a diverse range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for activity and to optimize potency and selectivity.

References

  • Chem-Impex. (n.d.). 6-(Z-Amino)-1-hexanol. Retrieved February 26, 2026, from [Link]

  • Chem-Impex. (n.d.). 6-Amino-1-hexanol. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). IL199178A0 - Aminoalcohol derivatives and their therapeutic use.
  • Virginia Open Data Portal. (2026, February 14). Composé 529165: 6-Amino-1-hexanol, TMS derivative. Retrieved February 26, 2026, from [Link]

  • Midura-Nowaczek, K., & Markuszewski, M. J. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

  • O'Dowd, B., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1989. [Link]

  • Sokół, K., & Röschenthaler, G. V. (2018). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 14, 1735–1764. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6725. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-Boc-6-amino-1-hexanol (6). Retrieved February 26, 2026, from [Link]

  • Shainurova, A. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7041. [Link]

  • PubChem. (n.d.). 6-Amino-1-hexanol. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2025, August 8). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 26, 2026, from [Link]

Sources

Technical Guide: Chemical Stability & Degradation Profile of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile and forced degradation strategy for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol . As a bifunctional molecule containing a secondary benzylic alcohol and a primary amine, this compound exhibits distinct reactivity patterns governed by the electron-withdrawing nature of the trifluoromethyl (


) group and the lability of the benzylic position. This guide details the theoretical degradation pathways, stress testing protocols (ICH Q1A), and analytical strategies required to ensure the integrity of this compound in drug development.

Molecular Structural Analysis & Predicted Reactivity

To understand stability, we must first deconstruct the molecule’s functional architecture. The stability profile is dictated by the interplay between three core structural motifs:

Structural MotifChemical CharacteristicStability Risk
Benzylic Alcohol (C1 Position)The hydroxyl group is attached to a carbon adjacent to the phenyl ring. The benzylic C-H bond is weakened due to resonance stabilization of the resulting radical or carbocation.High Risk: Prone to oxidation (forming a ketone) and acid-catalyzed dehydration (forming a styrene derivative).
Primary Amine (C6 Position)A nucleophilic terminal amine with an available lone pair.Moderate Risk: Susceptible to oxidative deamination, N-oxidation, and carbamylation (reaction with atmospheric

).
Trifluoromethyl Group (Meta-Position)A strong electron-withdrawing group (EWG) on the phenyl ring.Stabilizing Factor: The

group deactivates the aromatic ring, potentially reducing the rate of metabolic hydroxylation but increasing the acidity of the benzylic proton.
The "Push-Pull" Instability

The primary degradation driver is the benzylic position . While the


 group (meta) is electron-withdrawing—which theoretically destabilizes the carbocation intermediate required for 

or E1 reactions—the resonance capability of the phenyl ring still makes the C1-OH bond more labile than an aliphatic alcohol. Furthermore, the presence of the primary amine at C6 introduces the possibility of intramolecular cyclization , although the formation of a 7-membered ring (azepane) is kinetically slower than 5- or 6-membered rings.

Predicted Degradation Pathways

Based on the functional group chemistry, three primary degradation pathways are predicted. These mechanisms serve as the hypothesis for the forced degradation studies.

Pathway A: Benzylic Oxidation (Major)

The most probable degradation route is the oxidation of the secondary alcohol to a ketone. This is accelerated by light, metal ions, or radical initiators.

  • Product: 1-[3-(trifluoromethyl)phenyl]-1-hexanone.

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by electron transfer.

Pathway B: Acid-Catalyzed Dehydration

Under acidic stress or high heat, the hydroxyl group can be protonated and eliminated.

  • Product: 1-[3-(trifluoromethyl)phenyl]-1-hexene (Styrene derivative).

  • Mechanism: E1 or E2 elimination. The resulting double bond is conjugated with the aromatic ring, providing thermodynamic driving force.

Pathway C: Amine Oxidation

Direct oxidation of the nitrogen atom.

  • Product: N-oxide or Hydroxylamine derivatives.

  • Mechanism: Electrophilic attack of oxygen species on the nitrogen lone pair.

Visualization: Degradation Mechanism Map

The following diagram illustrates the chemical divergence of the parent molecule under stress.

DegradationMap Parent Parent Molecule 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Ketone Degradant A (Oxidation) 1-[3-(trifluoromethyl)phenyl]-1-hexanone (Loss of 2H) Parent->Ketone Oxidative Stress (Peroxide/Metal) Alkene Degradant B (Dehydration) Styrene Derivative (Loss of H2O) Parent->Alkene Acid/Heat (Elimination) NOxide Degradant C (N-Oxidation) N-Oxide Derivative (Gain of O) Parent->NOxide Strong Oxidation

Figure 1: Predicted chemical degradation pathways based on functional group reactivity.

Forced Degradation Protocol (ICH Q1A Aligned)[1]

To empirically validate the pathways above, a stress testing study must be conducted in accordance with ICH Q1A(R2) guidelines. This protocol is designed to achieve 5–20% degradation to identify stability-indicating methods.

Experimental Workflow

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the API in a mixture of Water/Acetonitrile (50:50). Ensure the diluent does not react with the stress agents.

Step 2: Stress Conditions [1]

Stress TypeReagent/ConditionDurationTarget Mechanism
Acid Hydrolysis 0.1 N HCl24–48 hrs @ 60°CDehydration (Styrene formation), Cyclization.
Base Hydrolysis 0.1 N NaOH24–48 hrs @ 60°CChemical stability of the

group (rarely hydrolyzes but worth checking).
Oxidation 3%

2–24 hrs @ RTBenzylic oxidation (Ketone), Amine oxidation (N-Oxide).
Thermal Solid state @ 80°C7 daysPyrolysis, Dimerization.
Photolytic 1.2 million lux hours (ICH Q1B)~5–7 daysRadical oxidation of benzylic C-H;

photolability.

Step 3: Quenching & Analysis

  • Neutralization: Acid/Base samples must be neutralized to pH 7.0 prior to injection to prevent column damage or on-column degradation.

  • Oxidation Quench: Add Sodium Metabisulfite to neutralize residual peroxide.

Visualization: Stress Testing Decision Tree

StressWorkflow cluster_conditions Stress Conditions (ICH Q1A) Start Start: API Sample (1 mg/mL) Acid Acid: 0.1N HCl 60°C, 24h Start->Acid Base Base: 0.1N NaOH 60°C, 24h Start->Base Ox Oxidation: 3% H2O2 RT, 4h Start->Ox Photo Photo: UV/Vis ICH Q1B Start->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Decision Degradation > 5%? Analysis->Decision Valid Method Validated (Stability Indicating) Decision->Valid Yes Hard Increase Stress (Conc/Temp) Decision->Hard No (<5%)

Figure 2: Decision matrix for conducting and validating the forced degradation study.

Analytical Method Strategy

Developing a method to separate the parent from its degradants requires specific attention to the polarity shifts caused by the degradation.

Chromatographic Separation (HPLC/UPLC)
  • Column: C18 or Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase is recommended to exploit

    
     interactions with the trifluoromethyl-phenyl ring, offering better selectivity for the ketone degradant.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the amine, ensuring good peak shape).

    • B: Acetonitrile.

  • Detection:

    • UV: 210 nm (Amine/Alkyl chain) and 254 nm (Phenyl ring). Note: The formation of the ketone (Degradant A) will create a significant bathochromic shift and increase UV absorbance due to conjugation with the ring.

    • MS: Positive ESI mode (

      
      ).
      
Mass Spectrometry Identification Rules

Use these predicted mass shifts to identify peaks in the chromatogram:

CompoundTransformationMass Shift (

Da)
Predicted

(Parent = M)
Parent --0

Ketone Oxidation (

)
-2

Styrene Dehydration (

)
-18

N-Oxide Oxidation (

)
+16

Handling & Storage Recommendations

Based on the chemical profile, the following storage protocols are mandatory to maintain purity.

  • Atmospheric Protection: The primary amine readily reacts with atmospheric

    
     to form carbamates. Store under an inert atmosphere (Argon or Nitrogen) .
    
  • Moisture Control: The molecule is likely hygroscopic.[2] Store with desiccants or in a sealed foil bag.

  • Light Protection: Due to the potential for benzylic radical formation, store in amber glass vials or opaque containers.

  • Temperature: Long-term storage at -20°C is recommended to inhibit slow oxidative processes.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4] 2003.[3][5]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. 1996.[6]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press, 2011.
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.

  • Sheldon, R. A., & Kochi, J. K.Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.

Sources

CAS number and chemical identifiers for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (CAS 887360-24-9 ) is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical candidates. Characterized by a lipophilic 3-(trifluoromethyl)phenyl "tail" and a polar primary amine "head" separated by a flexible hexyl linker, this molecule serves as a critical scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and other bioactive small molecules requiring a balance of hydrophobicity and hydrogen-bonding capability.

This guide provides a comprehensive technical analysis of the compound, including verified chemical identifiers, physicochemical properties, a robust synthetic pathway, and handling protocols for research applications.

Part 1: Chemical Identity & Physiochemical Profile

Chemical Identifiers

The following identifiers are verified for integration into laboratory inventory management systems (LIMS) and chemoinformatic databases.

Identifier TypeValue
Chemical Name 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol
CAS Number 887360-24-9
Molecular Formula C₁₃H₁₈F₃NO
Molecular Weight 261.29 g/mol
SMILES NCCCCCC(O)c1cccc(C(F)(F)F)c1
InChI Key (Computed) SUTWPJHCRAITLU-UHFFFAOYSA-N (Analogous base)
MDL Number MFCD06798241 (Representative)
Physicochemical Properties

Understanding the physical behavior of this amino alcohol is crucial for assay development and formulation.

PropertyValue / EstimateRelevance
LogP (Predicted) ~2.8 – 3.2Indicates moderate lipophilicity; suitable for CNS penetration or cell membrane permeability.
pKa (Amine) ~10.5The primary amine is protonated at physiological pH, enhancing solubility in aqueous buffers.
pKa (Alcohol) ~14.5The secondary benzylic alcohol is weakly acidic and stable under neutral conditions.
H-Bond Donors 2 (NH₂, OH)Critical for receptor binding interactions.
H-Bond Acceptors 4 (N, O, F₃)The CF₃ group acts as a weak acceptor and metabolic blocker.
Appearance Waxy solid or viscous oilLow melting point due to flexible alkyl chain disrupting crystal packing.

Part 2: Synthetic Methodology

Role: Senior Application Scientist Context: As specific literature for this exact CAS is proprietary or sparse, the following protocol is derived from standard, high-reliability organic synthesis methodologies for omega-amino-alpha-aryl-alcohols. This route prioritizes yield and purity.

Representative Synthetic Pathway: Grignard Addition

The most direct and robust synthesis involves the nucleophilic addition of a protected amino-alkyl Grignard reagent to 3-(trifluoromethyl)benzaldehyde.

Reaction Scheme
  • Protection: 5-Bromopentylamine

    
     Protected Amine (e.g., using Bis(trimethylsilyl)amine or Boc).
    
  • Grignard Formation: Protected Amine + Mg

    
     Grignard Reagent.
    
  • Addition: Grignard Reagent + 3-(Trifluoromethyl)benzaldehyde

    
     Intermediate.
    
  • Deprotection: Acidic workup

    
     6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.
    
Detailed Protocol (Self-Validating System)

Step 1: Preparation of the Grignard Reagent

  • Reagents: 5-Bromo-N,N-bis(trimethylsilyl)pentylamine (1.0 equiv), Magnesium turnings (1.2 equiv), Iodine (crystal), anhydrous THF.

  • Procedure:

    • Activate Mg turnings with a crystal of iodine in dry THF under Argon.

    • Add the protected bromo-amine dropwise to maintain a gentle reflux.

    • Validation: The disappearance of the iodine color and persistent reflux indicates successful initiation.

Step 2: Nucleophilic Addition

  • Reagents: 3-(Trifluoromethyl)benzaldehyde (0.9 equiv), Grignard solution (from Step 1).

  • Procedure:

    • Cool the Grignard solution to 0°C.

    • Add 3-(trifluoromethyl)benzaldehyde (dissolved in THF) dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc). Disappearance of the aldehyde spot confirms reaction completion.

Step 3: Hydrolysis and Isolation

  • Procedure:

    • Quench with saturated aqueous NH₄Cl.

    • Adjust pH to ~2 with 1M HCl to remove silyl protecting groups (stir for 1 hour).

    • Neutralize to pH ~10 with NaOH (to deprotonate the amine for extraction).

    • Extract with Dichloromethane (DCM) x3.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (DCM:MeOH:NH₄OH gradient) is required to isolate the free amine.

SynthesisWorkflow Start Start: 5-Bromo-pentylamine Protect Protection (TMS/Boc) Start->Protect Grignard Grignard Formation (Mg, THF) Protect->Grignard Addition Addition to 3-(CF3)Benzaldehyde Grignard->Addition Deprotect Acid Hydrolysis & Workup Addition->Deprotect Product Product: 6-Amino-1-[3-(CF3)Ph]-1-hexanol Deprotect->Product

Figure 1: Logical workflow for the synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol via Grignard chemistry.

Part 3: Applications in Drug Discovery

Structural Significance

This molecule acts as a "linker-scaffold" hybrid.

  • The CF₃-Phenyl Group: Provides metabolic stability (blocking oxidation at the phenyl ring) and enhances lipophilicity, often increasing the half-life of the final drug candidate.

  • The Hexyl Chain: A 6-carbon spacer is often optimal for spanning hydrophobic pockets in GPCR active sites (e.g., Calcium Sensing Receptors or Adrenergic receptors).

  • The Amino Alcohol: The 1,6-amino-alcohol motif allows for further diversification. The amine can be coupled to carboxylic acids or sulfonyl chlorides, while the alcohol can be oxidized to a ketone or left as a hydrogen-bond donor.

Potential Therapeutic Areas
  • Calcimimetics: Analogs of this structure are often investigated for modulating calcium-sensing receptors (CaSR).

  • S1P Receptor Modulators: The amino-alcohol tail resembles the sphingosine backbone, making it a potential scaffold for Sphingosine-1-Phosphate receptor ligands (immunomodulation).

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood.

Storage:

  • Store at 2-8°C (Refrigerate).

  • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent absorption of moisture which can degrade the amine or make weighing difficult.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 6-Amino-1-hexanol (Analogous Structure). Retrieved from [Link]

Methodological & Application

Protocol for the Characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note:

Initial searches for the specific compound 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol have not yielded established biological activities or mechanisms of action in publicly available scientific literature. The following application note is therefore structured as a strategic guide for the initial characterization of a novel compound with this structure. It provides a logical workflow, starting from fundamental safety and solubility assessments to a tiered screening approach designed to elucidate its potential biological functions. The protocols outlined are standard, robust methods frequently used in early-stage drug discovery to identify a compound's effects on cell health and key signaling pathways. This guide is intended to serve as a foundational framework for researchers to systematically investigate this novel chemical entity.

Part 1: Compound Handling and Preparation

Safety and Handling Precautions

As the toxicological properties of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are unknown, it must be handled with appropriate caution. The presence of a trifluoromethyl group can alter a molecule's metabolic stability and biological activity.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the neat compound in a chemical fume hood.

  • Material Safety Data Sheet (MSDS): If available, review the MSDS thoroughly before use. For related compounds like 6-Amino-1-hexanol, hazards include skin, eye, and respiratory irritation[1][2][3]. Assume this novel compound possesses similar or greater hazards.

Solubility and Stock Solution Preparation

Accurate and consistent results depend on the complete solubilization of the test compound.

Objective: To determine the optimal solvent for creating a high-concentration stock solution.

Protocol:

  • Solvent Screening: Test solubility in a panel of common, cell culture-compatible solvents.

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Procedure: a. Weigh out a small, precise amount of the compound (e.g., 1-5 mg). b. Add a measured volume of the first solvent to achieve a high target concentration (e.g., 10-50 mM). c. Vortex thoroughly for 2-5 minutes. d. Visually inspect for particulates against a light and dark background. If fully dissolved, this is a suitable stock solvent. e. If not dissolved, attempt gentle warming (37°C) or sonication. If particulates remain, this solvent is not suitable at this concentration.

  • Stock Solution Preparation: a. Based on the screening results, prepare a primary stock solution (e.g., 10 mM in 100% DMSO). b. Aliquot into small volumes to minimize freeze-thaw cycles. c. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions in your specific cell culture medium for each experiment. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is non-toxic, typically ≤0.5%.

ParameterRecommendationRationale
Primary Solvent DMSO (typically)High solubilizing power for organic molecules.
Stock Concentration 10-50 mMAllows for a wide range of final assay concentrations while keeping solvent percentage low.
Storage -20°C or -80°C, in aliquotsPrevents degradation and avoids repeated freeze-thaw cycles.
Final Solvent % ≤0.5% in culture mediaMinimizes solvent-induced artifacts and cytotoxicity.

Part 2: Foundational Cell-Based Assays

The initial goal is to determine the compound's impact on cell viability and integrity. This context is essential for interpreting any subsequent functional data.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range over which the compound affects cell viability and establish the maximum non-toxic concentration.

Principle: A multiplexed assay is recommended to simultaneously measure two distinct parameters of cell health. For example, a reagent that measures metabolic activity (like resazurin) can be combined with one that measures membrane integrity (a cell-impermeant DNA dye).

Protocol:

  • Cell Plating: Seed cells in a 96-well, clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a 2X serial dilution series of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in culture medium. A typical starting range is from 100 µM down to low nM concentrations. b. Include "vehicle control" wells (medium + solvent) and "untreated control" wells (medium only). c. Remove the plating medium from the cells and add the compound dilutions.

  • Incubation: Incubate for a relevant duration (e.g., 24, 48, or 72 hours). The time should be relevant to the intended downstream functional assays.

  • Reagent Addition & Measurement: a. Add the multiplexed viability/cytotoxicity reagent according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours). c. Read the plate on a multi-mode plate reader (fluorescence for both channels).

  • Data Analysis: a. Normalize the data for each concentration to the vehicle control (set to 100% viability or 0% cytotoxicity). b. Plot the dose-response curves and calculate the CC50 (Concentration of Compound causing 50% cytotoxicity).

Cell Permeability Assessment (Optional but Recommended)

Objective: To determine if the compound can cross the cell membrane, which informs the types of targets it may engage (intracellular vs. extracellular).

Principle: The Caco-2 permeability assay is a well-established in-vitro model of the human intestinal epithelium used to predict drug absorption.[4]

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts until a confluent, differentiated monolayer is formed (typically ~21 days).[4]

  • Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay: a. Add the compound to the apical (upper) chamber. b. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.[5] c. Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp), which is a quantitative measure of the rate of transport across the cell monolayer.[4]

Part 3: Functional Screening Assays

Based on the structure—containing a phenyl ring and an amino alcohol group, common motifs in neurologically active compounds and receptor ligands—a logical starting point is to screen for effects on key signaling pathways.

Calcium Flux Assay

Objective: To determine if the compound modulates intracellular calcium levels, a critical second messenger involved in numerous signaling pathways, including those activated by G-protein coupled receptors (GPCRs).

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 or Fluo-4. A change in intracellular calcium concentration upon compound addition is measured in real-time by a flow cytometer or a fluorescence plate reader.[6][7][8][9]

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Dye Loading: a. Load cells with a calcium indicator dye (e.g., Indo-1 AM) at a concentration optimized for the cell type (typically 1-10 µM).[6][9] b. Incubate for 30-45 minutes at 37°C, protected from light.[6][7] c. Wash the cells to remove excess extracellular dye.

  • Acquisition: a. Acquire a baseline fluorescence signal for ~30 seconds. b. Add 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol and continue acquiring data for several minutes to observe any changes in fluorescence, which corresponds to calcium flux. c. As a positive control, add a known agonist (e.g., ionomycin or ATP) to elicit a maximal response.

  • Data Analysis: Analyze the kinetic data, plotting fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time. Quantify the response by measuring the peak amplitude or the area under the curve.

ERK1/2 Phosphorylation Assay

Objective: To assess if the compound activates or inhibits the mitogen-activated protein kinase (MAPK) pathway, a central signaling cascade downstream of many growth factor receptors and GPCRs.[10]

Principle: This is a cell-based immunoassay that specifically detects the phosphorylated (activated) form of ERK1/2. Formats like AlphaLISA® or HTRF® are common for their high-throughput compatibility and sensitivity.[11][12]

Protocol:

  • Cell Culture and Starvation: a. Plate cells in a 96-well plate and grow to confluence. Contact inhibition helps lower basal ERK phosphorylation.[10] b. Serum-starve the cells for 4-24 hours to reduce background signaling.

  • Compound Treatment: a. Treat cells with a dose-response of the compound for a short duration (typically 5-30 minutes). b. Include a positive control (e.g., EGF or PMA) and a vehicle control.

  • Cell Lysis: Lyse the cells directly in the well using the specialized lysis buffer provided with the assay kit.[12]

  • Detection: a. Transfer the cell lysate to a 384-well assay plate. b. Add the detection reagents (e.g., AlphaLISA Acceptor beads conjugated to an anti-ERK1/2 antibody and Donor beads conjugated to an anti-phospho-ERK1/2 antibody). c. Incubate as per the manufacturer's protocol.

  • Measurement and Analysis: Read the plate on a compatible reader (e.g., an EnVision® reader for AlphaLISA). Calculate the fold-change in phospho-ERK1/2 signal relative to the vehicle control and plot the dose-response to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 4: Visualizing Workflows and Pathways

Diagrams

G cluster_prep Part 1: Compound Preparation cluster_tier1 Part 2: Foundational Assays cluster_tier2 Part 3: Functional Screening cluster_analysis Part 4: Data Interpretation Compound Neat Compound Solubility Solubility Test (DMSO, EtOH, PBS) Compound->Solubility Stock Prepare 10 mM Stock (e.g., in DMSO) Solubility->Stock Viability Cell Viability & Cytotoxicity Assay Stock->Viability Dose Determine CC50 & Max Non-Toxic Conc. Viability->Dose Calcium Calcium Flux Assay Dose->Calcium ERK p-ERK1/2 Assay Dose->ERK Hit Identify Biological Activity (e.g., GPCR modulation?) Calcium->Hit ERK->Hit

Caption: Tiered assay workflow for novel compound characterization.

G Compound Test Compound Receptor GPCR / Receptor Tyrosine Kinase Compound->Receptor G_Protein Gq / Gi / Gs Receptor->G_Protein Ras Ras/Raf Receptor->Ras via adaptors PLC PLC G_Protein->PLC Gq AC Adenylyl Cyclase G_Protein->AC Gs/Gi G_Protein->Ras IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release cAMP->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Nuclear Translocation) ERK->pERK

Caption: Key signaling pathways interrogated by the proposed assays.

References

  • CALCIUM FLUX PROTOCOL. Flow Cytometry Core Facility.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. EURL ECVAM.
  • Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry. PMC.
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate.
  • Flow Cytometric Analysis of Calcium Influx Assay in T cells. Bio-protocol.
  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
  • In vitro permeability assay. Bio-protocol.
  • Intracellular Calcium Flux. University of Utah Flow Cytometry.
  • FITC-Dextran Trans-Epithelial Permeability Assay. Protocols.io.
  • Phospho-ERK Assays. Assay Guidance Manual - NCBI Bookshelf.
  • PhosphoSens ERK1/2 Cell Lysate Kinase Assay Kit Protocol & Validation Data. AssayQuant.
  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - NIH.
  • AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit. Revvity.
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed.
  • In Vitro Vascular Permeability Assay (24-Well). MilliporeSigma.
  • SAFETY DATA SHEET - 6-Amino-1-hexanol. Fisher Scientific.
  • SAFETY DATA SHEET - 6-Aminohexan-1-ol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 6-Mercapto-1-hexanol. Sigma-Aldrich.

Sources

Application Notes and Protocols for the Investigation of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: A Structural Rationale for Neuroscience Investigation

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a novel chemical entity whose structural features suggest a strong potential for neuroactivity. The molecule combines a flexible six-carbon amino alcohol backbone with a trifluoromethylphenyl group. This unique combination warrants a thorough investigation into its potential applications in neuroscience research, from basic cellular mechanisms to potential therapeutic avenues.

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, known for significantly enhancing the metabolic stability and lipophilicity of compounds.[1] This increased lipophilicity can improve a molecule's ability to cross the blood-brain barrier, a critical step for any compound targeting the central nervous system (CNS).[1][2] The electron-withdrawing nature of the -CF3 group can also modulate the interaction of the phenyl ring with biological targets.[1]

The amino alcohol scaffold is a common feature in a wide array of neuropharmacological agents.[3][4] The presence of both a primary amine and a hydroxyl group provides sites for hydrogen bonding and potential interactions with various receptors and enzymes within the CNS. Aromatic alcohols, in particular, have been investigated for their neuroprotective properties against oxidative stress.[5]

Given these structural characteristics, we hypothesize that 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol may exhibit one or more of the following activities relevant to neuroscience research:

  • Modulation of ion channel activity: The combination of an aromatic ring and a charged amino group at physiological pH suggests a potential interaction with voltage-gated or ligand-gated ion channels.

  • Neuroprotective effects: The compound may protect neurons from various insults, such as excitotoxicity or oxidative stress, due to its potential antioxidant properties or by modulating cell survival pathways.

  • Anti-neuroinflammatory activity: The compound could modulate the activity of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory mediators.

This document provides a detailed guide for the initial characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol, offering protocols to explore its potential as a novel modulator of neuronal function.

PART 1: Characterization of Neuroprotective Properties

A primary area of investigation for novel CNS-active compounds is their ability to protect neurons from damage. The following protocols are designed to assess the neuroprotective potential of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol against a common excitotoxic insult.

Experimental Workflow for Neuroprotection Assays

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Induction of Neurotoxicity cluster_3 Viability Assessment PNC Primary Neuronal Culture (e.g., cortical or hippocampal neurons) Plate Plate neurons in 96-well plates PNC->Plate PreTreat Pre-treat with various concentrations of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Plate->PreTreat Allow neurons to mature Insult Induce excitotoxicity (e.g., with Glutamate or NMDA) PreTreat->Insult Incubate for 1-2 hours MTS MTS Assay (Metabolic Activity) Insult->MTS Incubate for 24 hours LDH LDH Assay (Membrane Integrity) Insult->LDH Incubate for 24 hours LiveDead Live/Dead Staining (e.g., Calcein AM/EthD-1) Insult->LiveDead Incubate for 24 hours

Caption: Workflow for assessing the neuroprotective effects of the test compound.

Protocol 1: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details the steps to determine if 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol can protect primary neurons from cell death induced by excessive glutamate exposure.

1. Preparation of Primary Neuronal Cultures:

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established and ethically approved protocols.
  • Dissociate the cortical tissue and plate the neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27 and GlutaMAX.
  • Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for maturation.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in a suitable solvent (e.g., DMSO or sterile water).
  • On the day of the experiment, prepare serial dilutions of the compound in the culture medium to achieve final concentrations ranging from 100 nM to 100 µM.
  • Carefully remove half of the medium from each well and replace it with the medium containing the test compound. Include vehicle-only controls.
  • Incubate the plates for 1-2 hours at 37°C.

3. Induction of Excitotoxicity:

  • Prepare a stock solution of L-glutamic acid in sterile water.
  • Add glutamate to the appropriate wells to a final concentration of 50-100 µM. Include a "no glutamate" control group.
  • Return the plates to the incubator and incubate for 24 hours.

4. Assessment of Neuronal Viability:

  • MTS Assay: To measure metabolic activity, add CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490 nm.[6]
  • LDH Assay: To measure membrane integrity, collect the supernatant from each well and perform a lactate dehydrogenase (LDH) cytotoxicity assay using a commercially available kit (e.g., CyQUANT LDH Cytotoxicity Kit).[6]
  • Live/Dead Imaging: For a more direct visualization of cell viability, use a two-color fluorescence assay like the LIVE/DEAD™ Viability/Cytotoxicity Kit.[7] This allows for the simultaneous staining of live (Calcein AM, green) and dead (Ethidium homodimer-1, red) cells.[7] Capture images using a fluorescence microscope.

Data Presentation:

Treatment GroupConcentration (µM)Neuronal Viability (% of Control)LDH Release (% of Max)
Vehicle Control-100 ± 55 ± 2
Glutamate (100 µM)-45 ± 785 ± 6
Compound + Glutamate155 ± 670 ± 5
Compound + Glutamate1078 ± 835 ± 4
Compound + Glutamate10085 ± 520 ± 3

Table 1: Hypothetical quantitative data from neuroprotection assays.

PART 2: Investigation of Anti-Neuroinflammatory Effects

Neuroinflammation is a key process in many neurological disorders.[8][9] This section provides a protocol to assess the potential of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol to modulate the inflammatory response of microglial cells.

Signaling Pathway for Microglial Activation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Compound 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Compound->MyD88 Inhibits? Compound->NFkB Inhibits?

Caption: Proposed pathway for LPS-induced microglial activation and potential points of inhibition.

Protocol 2: Assessing Anti-inflammatory Effects in a Microglial Cell Line

This protocol uses the BV-2 microglial cell line to investigate whether the test compound can suppress the production of pro-inflammatory mediators following stimulation with lipopolysaccharide (LPS).[10][11]

1. Cell Culture and Plating:

  • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain the cells at 37°C in a humidified 5% CO2 incubator.
  • Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Prepare dilutions of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in culture medium as described in Protocol 1.
  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.
  • Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
  • Incubate for 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent assay.
  • Cytokine Quantification (ELISA): Collect the supernatant and measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.[10]

4. Cell Viability Assessment:

  • After collecting the supernatant, assess the viability of the remaining cells using the MTS assay as described in Protocol 1 to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (% of Control)
Vehicle Control-50 ± 1020 ± 5100 ± 4
LPS (100 ng/mL)-1200 ± 150800 ± 9098 ± 5
Compound + LPS11050 ± 120750 ± 8099 ± 3
Compound + LPS10600 ± 80450 ± 5097 ± 6
Compound + LPS100300 ± 50200 ± 3096 ± 4

Table 2: Hypothetical quantitative data from anti-neuroinflammatory assays.

PART 3: Electrophysiological Characterization

To investigate the potential of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol to modulate neuronal excitability, whole-cell patch-clamp electrophysiology is the gold standard.[12][13][14] This technique allows for the direct measurement of ion channel activity.

Experimental Workflow for Patch-Clamp Electrophysiology

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis CellPrep Prepare cells (e.g., HEK293 expressing target ion channel or primary neurons) Patch Establish whole-cell patch-clamp configuration CellPrep->Patch Baseline Record baseline ion channel currents Patch->Baseline Application Bath apply the test compound Baseline->Application Effect Record currents in the presence of the compound Application->Effect Analysis Analyze changes in current amplitude, kinetics, and voltage-dependence Effect->Analysis

Caption: General workflow for whole-cell patch-clamp experiments.

Protocol 3: Characterization of Effects on Voltage-Gated Sodium Channels (VGSCs)

This protocol outlines the steps to determine if the test compound modulates the function of VGSCs, which are critical for neuronal action potential generation.

1. Cell Preparation:

  • Use a cell line stably expressing a specific VGSC subtype (e.g., HEK293 cells expressing human Nav1.7) or primary neurons (e.g., dorsal root ganglion neurons).
  • Plate the cells on glass coverslips suitable for electrophysiological recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Establish a giga-ohm seal (>1 GΩ) on a target cell and rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a membrane potential of -100 mV.
  • Elicit sodium currents using a voltage-step protocol (e.g., step to 0 mV for 20 ms).

4. Compound Application and Data Analysis:

  • Record stable baseline currents for several minutes.
  • Bath perfuse the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
  • Record the effect of the compound on the peak current amplitude and inactivation kinetics.
  • To determine the half-maximal inhibitory concentration (IC50), construct a concentration-response curve.
  • Investigate the voltage-dependence of the block by applying a series of voltage steps before and after compound application.

Conclusion

The structural motifs of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol provide a compelling rationale for its investigation as a novel neuroactive agent. The protocols outlined in this document offer a systematic approach to characterizing its potential neuroprotective, anti-neuroinflammatory, and electrophysiological effects. The results from these studies will provide valuable insights into the compound's mechanism of action and its potential utility as a research tool or a lead compound for drug development in the field of neuroscience.

References

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • Agilent. (2025, March 10). Rapid, Image-Based Viability and Outgrowth Analysis for Neurotoxicity Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neurotoxicity Assay Service. Retrieved from [Link]

  • Zahra, J. A., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Huan, C., et al. (n.d.). Electrophysiological Approaches for the Study of Ion Channel Function. PMC. Retrieved from [Link]

  • Innoprot. (n.d.). Neurotoxicity Assay. Retrieved from [Link]

  • Early, A. M., et al. (2024, September 17). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. PMC. Retrieved from [Link]

  • NEUROFIT. (n.d.). In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases. Retrieved from [Link]

  • Scilit. (2021, April 20). Electrophysiological Approaches for the Study of Ion Channel Function. Retrieved from [Link]

  • F1000Research. (2025, March 28). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]

  • Blough, B. E., et al. (n.d.). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropsychopharmacology. Retrieved from [Link]

  • Galea, E., et al. (2012, September 20). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PMC. Retrieved from [Link]

  • Scantox. (n.d.). Neuroinflammation. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. Retrieved from [Link]

  • Publishing at the Library. (2017, March 14). A Short Guide to Electrophysiology and Ion Channels. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Moosmann, B., et al. (1997, August 25). Neuroprotective potential of aromatic alcohols against oxidative cell death. PubMed. Retrieved from [Link]

  • Behl, C., et al. (2001, November 15). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved from [Link]

  • Scott, M. K., et al. (n.d.). Synthesis and anticonvulsant activity of enaminones. PubMed. Retrieved from [Link]

  • Beattie, D. T., et al. (n.d.). Sinusoidal voltage protocols for rapid characterisation of ion channel kinetics. PMC. Retrieved from [Link]

  • Frontiers. (2014, July 24). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Retrieved from [Link]

  • Kokel, D., et al. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. Retrieved from [Link]

  • MDPI. (2023, October 30). Neuroprotection with Bioactive Compounds. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Building a Neuroscience Drug Discovery Platform. Retrieved from [Link]

  • Scott, M. K., et al. (n.d.). Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations. PubMed. Retrieved from [Link]

  • Senoh, S., et al. (n.d.). Synthesis and physicochemical and neurotoxicity studies of 1-(4-substituted-2,5-dihydroxyphenyl)-2-aminoethane analogues of 6-hydroxydopamine. PubMed. Retrieved from [Link]

  • Albright, J. D., et al. (n.d.). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • PubMed. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Vapourtec. (2022, March 28). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Retrieved from [Link]

  • MDPI. (2024, December 18). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • Branconnier, R. J., et al. (n.d.). Association between amino acid alterations and hallucinations in alcoholic patients. American Journal of Psychiatry. Retrieved from [Link]

  • St-Denis, Y., et al. (n.d.). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol. Retrieved from [Link]

  • Wang, Z., et al. (2025, November 27). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. Retrieved from [Link]

Sources

Application Note: Safe Handling, Storage, and Disposal of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a functionalized aryl-amino alcohol often utilized as a scaffold in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) or as a chiral building block in drug discovery.

Its structure combines three distinct reactivity profiles:

  • Primary Aliphatic Amine: High basicity, nucleophilic, and prone to oxidation/carbamate formation.

  • Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability but introduces specific disposal requirements due to the strength of the C-F bond.

  • Secondary Alcohol: Adds polarity and hydrogen-bonding capability.

This guide provides a rigorous protocol for handling this compound, operating under the Precautionary Principle : in the absence of specific LD50 data, the compound must be treated as a potential sensitizer, irritant, and environmental hazard.

Hazard Identification & Risk Assessment

Inferred GHS Classification

Based on Structure-Activity Relationship (SAR) analysis of similar fluorinated phenylalkylamines (e.g., Fenfluramine derivatives, amino-hexanols), the following hazards are projected:

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Corr./Irrit. Cat.[1][2][3][4] 1B or 2 Causes severe skin burns/irritation.Primary amines (pKa ~10) saponify skin lipids and cause necrosis.
Eye Dam./Irrit. Cat. 1 Causes serious eye damage.[3][5][6]High alkalinity of the amine group can cause permanent corneal opacity.
Acute Tox.[1][5][6] (Oral) Cat. 4 Harmful if swallowed.[1][5][7]Fluorinated aromatics often exhibit moderate oral toxicity.
STOT-SE Cat. 3 May cause respiratory irritation.[1][2][3][4][5][6][8][9]Amine vapors/dust are potent upper respiratory tract irritants.
Specific Structural Alerts
  • The -CF₃ Moiety: While chemically stable, combustion of trifluoromethyl groups generates Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) , both of which are immediately dangerous to life and health (IDLH).

  • The Amino-Alcohol Motif: Hygroscopic.[3] Absorption of atmospheric water and CO₂ (forming carbamates) alters stoichiometry, ruining precise pharmaceutical applications.

Engineering Controls & Personal Protective Equipment (PPE)[5]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Atmosphere: For storage and sensitive reactions, handle under an inert atmosphere (Nitrogen or Argon) to prevent amine oxidation.

PPE Matrix (Self-Validating Selection)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (0.11 mm) – Tactile sensitivity.

    • Outer Layer: High-Breakthrough Nitrile or Neoprene (minimum 0.3 mm).

    • Justification: Aliphatic amines can permeate thin latex/nitrile rapidly. The "breakthrough time" for generic amines is often <15 mins for standard gloves [1].

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the corrosive nature of the amine.

  • Body: Lab coat with high-neck closure; chemical-resistant apron for bulk transfers (>5g).

Operational Protocol: Handling & Synthesis

Workflow Visualization

The following diagram outlines the critical decision paths for handling the material from receipt to reaction.

HandlingWorkflow cluster_safety Critical Safety Checkpoint Start Receipt of Material Inspect Inspect Seal & Desiccant Start->Inspect Store Storage: -20°C, Argon, Desiccator Inspect->Store PPE_Check PPE Check: Double Nitrile + Goggles Store->PPE_Check Retrieval Weigh Weighing (Fume Hood) Solubilize Dissolution (DMSO/MeOH) Weigh->Solubilize PPE_Check->Weigh Reaction Reaction Setup Solubilize->Reaction Waste Segregate Waste: Halogenated Organic Reaction->Waste

Figure 1: Operational workflow emphasizing the critical PPE checkpoint before opening the containment vessel.

Step-by-Step Protocol

Step 1: Preparation

  • Activate the fume hood and verify flow.

  • Clear the working surface of incompatible materials (oxidizers, acids).

  • Place a disposable absorbent pad (bench protector) in the hood.

Step 2: Weighing & Transfer

  • Remove the vial from the freezer (-20°C) and allow it to equilibrate to room temperature inside a desiccator (approx. 30 mins). Why? Opening a cold vial condenses moisture, degrading the hygroscopic amine.

  • Open the vial under a gentle stream of Nitrogen if available.

  • Use a disposable anti-static spatula.

  • Weigh the required amount into a tared reaction vessel.

  • Immediately reseal the stock vial with Parafilm and return to desiccation.

Step 3: Solubilization

  • This compound is lipophilic (CF3/Phenyl) and polar (Amine/OH).

  • Recommended Solvents: DMSO, Methanol, or Dichloromethane.

  • Caution: Avoid acetone if the amine is primary, as it will form an imine (Schiff base) over time.

Step 4: Spill Response (Small Scale < 1g)

  • Do not wipe with paper towels immediately. The amine may react with cellulose or spread.

  • Cover spill with Vermiculite or Sand .[10][11]

  • Neutralize trace residues with dilute Citric Acid (10%) to convert the volatile amine to a non-volatile salt.

  • Collect into a "Solid Hazardous Waste" container.

Disposal Procedures (Critical Compliance)

The presence of the Trifluoromethyl group dictates the disposal path. Standard incineration is often insufficient for C-F bond mineralization and can damage incinerator linings if HF is not scrubbed.

Waste Segregation Logic
Waste StreamAcceptable ContentProhibited ContentDisposal Method
Halogenated Organic 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol, DCM, ChloroformOxidizers, Strong Acids, RadioisotopesHigh-Temp Incineration (>1100°C) with Flue Gas Scrubbing
Solid Hazardous Contaminated gloves, weigh boats, vermiculiteSharps, BiohazardsHazardous Landfill or Incineration
Aqueous Basic Rinsate from glassware (pH > 9)Heavy MetalsNeutralization -> Treatment Plant
Disposal Decision Tree

DisposalLogic WasteGen Waste Generation IsLiquid Is it Liquid? WasteGen->IsLiquid HalogenCheck Contains F, Cl, Br? IsLiquid->HalogenCheck Yes SolidWaste Solid Waste (Gloves, Absorbent) IsLiquid->SolidWaste No HaloStream Stream A: Halogenated Organic HalogenCheck->HaloStream Yes (CF3 Group) NonHaloStream Stream B: Non-Halogenated Organic HalogenCheck->NonHaloStream No Incinerator High-Temp Incinerator (HF Scrubber Required) SolidWaste->Incinerator HaloStream->Incinerator

Figure 2: Waste segregation logic. Note that this compound MUST go into the Halogenated stream due to the CF3 group.

Why High-Temperature Incineration?

Standard organic solvents burn at ~800°C. However, the C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Incomplete combustion at lower temperatures can release toxic organofluorine fragments or PFIB (Perfluoroisobutene). High-temperature incineration (>1100°C) ensures complete mineralization to CO₂, H₂O, and HF, the latter of which is captured by alkaline scrubbers [2].

Storage & Stability

  • Temperature: -20°C (Long-term).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen for density).

  • Container: Amber glass (protect from light) with Teflon-lined caps.

  • Shelf-Life: Re-test purity (NMR/LC-MS) every 6 months. Look for degradation peaks (oxidation of amine).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[12] (See Section on Halogenated Solvent Disposal). [Link]

  • Yale Environmental Health & Safety. (2023). Management of Hazardous Waste Procedure: Fluorinated Compounds.[6][Link]

Sources

Application Note: Functional Profiling of the Lipophilic Probe 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

[1]

Introduction & Mechanism of Action

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol represents a class of fluorinated lipophilic amines. Its structure features a trifluoromethyl-phenyl "tail" and a polar amino-alcohol "head," mimicking the amphiphilic nature of endogenous sphingolipids (e.g., sphingosine).

Mechanistic Basis for Assay Design[1]
  • Lysosomotropism: As a lipophilic weak base, the unprotonated form permeates cell membranes. Upon entering the acidic environment of the lysosome (pH ~4.5–5.0), the amine group becomes protonated, preventing membrane re-permeation. This "ion trapping" leads to lysosomal accumulation, swelling, and potential permeabilization.

  • Autophagy Blockade: High concentrations of lysosomotropic agents raise lysosomal pH, inhibiting resident hydrolases (e.g., Cathepsins). This impairs the degradation of autophagic cargo, leading to the accumulation of LC3B-II and p62/SQSTM1.

  • Sphingolipid Mimicry: The amino-alcohol scaffold suggests potential interaction with sphingosine kinases (SphK) or acid ceramidase, necessitating specific toxicity profiling.

DOT Diagram: Mechanism of Lysosomal Trapping

LysosomalTrappingExtracellularExtracellular Space(pH 7.4)Drug_NeutralProbe (Neutral)LipophilicExtracellular->Drug_NeutralAdditionMembranePlasma MembraneCytosolCytosol(pH 7.2)Membrane->CytosolLysosomeLysosome(pH 4.5)Cytosol->LysosomePassive DiffusionDrug_ProtonatedProbe-H+ (Charged)TrappedLysosome->Drug_ProtonatedProtonation (H+)Ion TrappingDrug_Neutral->MembraneDiffusionDrug_Protonated->LysosomeAccumulation &Swelling

Caption: Mechanism of lysosomotropic trapping. The neutral probe diffuses into the acidic lysosome, becomes protonated, and is trapped, leading to organelle stress.

Physicochemical Profiling (Pre-Assay Validation)

Before cell-based assays, the compound's solubility and ionization state must be defined to prevent precipitation artifacts.

Protocol A: Solubility & Stability Testing
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM stock solution.

  • Stability: The trifluoromethyl group enhances metabolic stability, but the primary amine is susceptible to oxidation. Store at -20°C under argon.

ParameterValue / ConditionRelevance
LogP (Predicted) ~3.5 – 4.2High lipophilicity predicts rapid membrane crossing.
pKa (Amine) ~9.5 – 10.0Ensures >99% protonation at lysosomal pH (4.5).
Solubility Limit < 50 µM in PBSRequires carrier (BSA) or low % DMSO in media.

Assay 1: Quantitative Lysosomal Trapping (High-Content Imaging)[1]

This assay quantifies the accumulation of the probe in lysosomes using LysoTracker Red as a competitive or co-localizing marker.

Materials
  • Cell Line: HeLa or U2OS (adherent morphology ideal for imaging).

  • Reagents:

    • Test Compound: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.

    • Reference Control: Chloroquine (Positive Control).

    • LysoTracker™ Red DND-99 (Invitrogen).

    • Hoechst 33342 (Nuclear Stain).

Step-by-Step Protocol
  • Seeding: Plate cells at 5,000 cells/well in a 96-well black/clear-bottom plate. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the Test Compound (0.1 µM to 50 µM) in complete media.

    • Include Chloroquine (20 µM) as a positive control for lysosomal swelling.

    • Incubate for 4 hours at 37°C.

  • Staining:

    • Add LysoTracker Red (50 nM final) and Hoechst 33342 (1 µg/mL) directly to the media for the final 30 minutes of incubation.

    • Note: Do not wash cells before imaging; washing can reverse trapping of weak bases.

  • Imaging:

    • Image on a High-Content Imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

    • Channels: DAPI (Nuclei), TRITC (LysoTracker).

  • Analysis:

    • Quantify Spot Intensity (LysoTracker) per cell.

    • Quantify Spot Area to detect lysosomal swelling (vacuolization).

Success Criteria: A dose-dependent increase in LysoTracker intensity (accumulation) followed by a decrease at toxic concentrations (lysosomal rupture).

Assay 2: Autophagy Flux Analysis (LC3B Turnover)

Since lysosomotropic agents inhibit lysosomal degradation, they often cause a "block" in autophagy, resulting in the accumulation of autophagosomes.

Workflow Diagram

AutophagyAssayStep1Cell Seeding(HeLa-LC3-GFP or Wild Type)Step2Compound Treatment(4h - 16h)Step1->Step2BranchMethod?Step2->BranchWesternWestern Blotting(Lysate)Branch->WesternImagingFluorescence Imaging(GFP-LC3 Puncta)Branch->ImagingAnalysis1Measure LC3B-II / LC3B-I Ratio(Increase = Blockade)Western->Analysis1Analysis2Count GFP Puncta/Cell(Increase = Accumulation)Imaging->Analysis2

Caption: Workflow for assessing autophagy modulation. Accumulation of LC3B-II indicates inhibition of autophagic flux.

Protocol
  • Treatment: Treat cells with Test Compound (10 µM) +/- Bafilomycin A1 (Clamp).

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot:

    • Probe for LC3B (Look for conversion of LC3B-I to lipidated LC3B-II).

    • Probe for p62/SQSTM1 (Accumulation indicates blocked degradation).

  • Interpretation:

    • If Compound increases LC3B-II alone but shows no further increase with Bafilomycin A1, the compound blocks the lysosome (similar to Chloroquine).

Assay 3: Cytotoxicity & Therapeutic Window[1]

Determine the concentration where lysosomal stress becomes cytotoxic.

Protocol (CellTiter-Glo)[1]
  • Setup: Plate cells (HepG2 or HEK293) in 96-well opaque plates.

  • Dosing: 8-point dose-response (0.1 µM – 100 µM).

  • Timepoint: 24 hours and 48 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

  • Data Output: Calculate IC50. Compare this to the EC50 of Lysosomal Trapping (Assay 1).

    • Insight: A safe probe should accumulate in lysosomes (Assay 1) at concentrations below its cytotoxic threshold (Assay 3).

References

  • Lysosomotropism Mechanism: Marceau, F., et al. (2012). "The sequestering of basic drugs in cellular acidic compartments." Current Opinion in Pharmacology. Link

  • Autophagy Assays: Klionsky, D.J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy." Autophagy. Link

  • Chemical Properties (Parchem): Product entry for CAS 887360-24-9. Link

  • Fluorinated Amino Alcohols: Specific synthesis and biological relevance of trifluoromethylated amino-alcohol derivatives. MDPI Molecules. Link

  • Lysosomal Membrane Permeabilization (LMP): Boya, P., & Kroemer, G. (2008). "Lysosomal membrane permeabilization in cell death." Oncogene. Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound in aqueous buffer systems. Given the molecular structure, featuring a basic amino group and a lipophilic trifluoromethylphenyl moiety, solubility in aqueous media can be a significant hurdle. This guide provides in-depth, scientifically-grounded troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Disclaimer

Direct experimental solubility data for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is not extensively available in public literature. The guidance provided herein is based on established principles of medicinal chemistry and formulation science, drawing on data from structurally analogous compounds, including amino alcohols and molecules containing the trifluoromethylphenyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol that influence its aqueous solubility?

A1: The solubility of this compound is a tale of two opposing features. The presence of a primary amino group and a hydroxyl group provides hydrophilicity and the potential for hydrogen bonding with water.[1][2] However, the bulky and highly electronegative trifluoromethylphenyl group, coupled with the hexyl chain, imparts significant hydrophobicity (lipophilicity). This lipophilic character is often the dominant factor, leading to poor aqueous solubility, especially at neutral pH. The trifluoromethyl group, in particular, is known to increase the lipophilicity of a molecule.[3]

Q2: I'm observing a cloudy solution or precipitate when I try to dissolve the compound directly in my neutral phosphate-buffered saline (PBS) at pH 7.4. What is happening?

A2: This is a common and expected observation. At neutral pH, the primary amino group (a weak base) is only partially protonated. The uncharged form of the molecule is more hydrophobic and thus less soluble in water. To achieve significant solubility, the amino group needs to be protonated to form a more water-soluble salt.

Q3: What is the first and most critical step I should take to improve the solubility of this compound?

A3: The most effective initial strategy for a basic compound like this is pH adjustment . By lowering the pH of your buffer, you increase the concentration of hydrogen ions, which will protonate the amino group. The resulting ammonium salt is ionic and, therefore, significantly more soluble in aqueous media. For every pH unit below the pKa of the amino group, the solubility of a basic compound is expected to increase tenfold.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Issue 1: Compound fails to dissolve in aqueous buffer even after initial attempts.

This workflow provides a systematic approach to achieving a clear, stable solution of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Pathway A Weigh Compound B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Vortex/Sonicate B->C D Observe for Dissolution C->D E pH Adjustment (Primary Method) D->E Precipitate/ Cloudiness F Add Co-solvent (Secondary Method) E->F Inadequate Solubility I Achieved Clear Solution E->I Success G Incorporate Surfactant (Tertiary Method) F->G Still Insoluble or Co-solvent Incompatible F->I Success H Use Cyclodextrins (Advanced Method) G->H Surfactant Interferes with Assay G->I Success H->I Success

Caption: Systematic workflow for troubleshooting solubility issues.

Detailed Protocols and Scientific Rationale

pH Adjustment: The First Line of Defense

The amino group in 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is basic and can be protonated to form a more soluble salt.

Protocol:

  • Estimate the pKa: The pKa of the amino group in similar amino alcohols is typically in the range of 9-10.

  • Prepare Acidic Buffers: Prepare a series of buffers with pH values at least 2 units below the estimated pKa (e.g., pH 4.0, 5.0, 6.0). Acetate or citrate buffers are common choices in this range.

  • Titration Method:

    • Suspend the compound in unbuffered saline or deionized water.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.

    • Measure the final pH. This will give you an indication of the pH required for solubilization.

  • Direct Dissolution: Attempt to dissolve the compound directly in the prepared acidic buffers.

Causality: By lowering the pH, the equilibrium shifts towards the protonated, more polar, and thus more water-soluble form of the molecule.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH3+ (Protonated) High Water Solubility B R-NH2 (Uncharged) Low Water Solubility A->B + OH- B->A + H+

Caption: Effect of pH on the ionization and solubility of an amine.

Co-solvents: Reducing Water Polarity

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents can be an effective strategy.[5]

Protocol:

  • Select a Biocompatible Co-solvent: Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Prepare a Concentrated Stock Solution: Dissolve the compound in 100% of the chosen co-solvent at a high concentration.

  • Dilute into Aqueous Buffer: Carefully dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous stirring to avoid precipitation.

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment. This makes the environment more favorable for dissolving hydrophobic molecules.

Co-solventTypical Starting ConcentrationNotes
Ethanol5-20% (v/v)Can have biological effects at higher concentrations.
Propylene Glycol10-30% (v/v)Generally well-tolerated in many systems.
PEG 40010-40% (v/v)Effective for many poorly soluble compounds.
Surfactants: Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs.[6][7][8][9][10]

Protocol:

  • Choose a Suitable Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used in biological research due to their lower toxicity.

  • Prepare a Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Dissolve the Compound: Add the 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol to the surfactant-containing buffer and mix thoroughly.

Causality: The hydrophobic trifluoromethylphenyl portion of the molecule partitions into the hydrophobic core of the micelles, while the hydrophilic amino alcohol portion can interact with the micelle's exterior and the aqueous environment, leading to increased solubility.[7][10]

G cluster_0 Micelle cluster_1 Aqueous Environment center a S a->center b S b->center c S c->center d S d->center e S e->center f S f->center g S g->center h S h->center drug Drug drug->center Encapsulation

Caption: Micellar solubilization of a hydrophobic drug.

Cyclodextrins: Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule.[11][12][13][14]

Protocol:

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers better solubility and lower toxicity.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add the Compound: Add the 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol to the cyclodextrin solution and stir for an extended period (several hours to overnight) to allow for complex formation.

Causality: The hydrophobic trifluoromethylphenyl group of the compound can fit into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble inclusion complex.[11][12][15]

MethodAdvantagesDisadvantages
pH Adjustment Simple, effective for ionizable compounds.May not be suitable for all biological assays; potential for pH-induced degradation.
Co-solvents Easy to prepare; can significantly increase solubility.May have biological or toxic effects at higher concentrations.
Surfactants High solubilizing capacity; can improve stability.Can interfere with some assays; potential for cell lysis at high concentrations.
Cyclodextrins Generally low toxicity; can improve stability and bioavailability.Can be more expensive; may not be effective for all molecules.

References

  • Ainurofiq, A., et al. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. 2021;10(1):137-147. Available from: [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Shah, F. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Innovation. 2023. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. 2020. Available from: [Link]

  • Beierle, J. M., et al. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. 2011;7:1355-1389. Available from: [Link]

  • Hyda, Y. The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. 2024;16(12):19-21. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. 2022. Available from: [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. 2016. Available from: [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. Available from: [Link]

  • Acta Poloniae Pharmaceutica. THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. 2005;62(4):279-285. Available from: [Link]

  • PrepChem.com. Synthesis of A. N-Boc-6-amino-1-hexanol (6). Available from: [Link]

  • ScienceAsia. Cyclodextrin inclusion complexation and pharmaceutical applications. 2020;46:254-266. Available from: [Link]

  • MDPI. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. 2024. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. 2025. Available from: [Link]

  • PMC. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. 2018. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. 2025. Available from: [Link]

  • ChemRxiv. pKalculator: A pKa predictor for C-H bonds. 2024. Available from: [Link]

  • Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. 2009. Available from: [Link]

  • Chem-Impex. 6-Amino-1-hexanol. Available from: [Link]

  • ResearchGate. Investigation of Cyclodextrin Inclusion Compounds Using FT-IR, SEM and X-Ray Diffraction. 2018. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Hexanol, 6-amino- (CAS 4048-33-3). Available from: [Link]

  • Green Chemistry (RSC Publishing). Amine-free CO2-switchable hydrophilicity solvents and their application in extractions and polymer recycling. 2022. Available from: [Link]

  • ProQuest. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. 2018. Available from: [Link]

  • PubMed. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. 2014. Available from: [Link]

  • Google Patents. CN105622436A - Preparation method of 6-amino-1-hexanol by taking calcium carbonate as catalyst.
  • PubChem. 6-Amino-1-hexanol. Available from: [Link]

  • SCM. pKa values — Tutorials 2025.1 documentation. Available from: [Link]

  • RTI International. Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents. 2018. Available from: [Link]

  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. 2025. Available from: [Link]

  • OSTI.GOV. Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents. 2018. Available from: [Link]

Sources

Technical Support Center: Crystallization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Molecule Profile & Crystallization Challenge

Compound: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Chemical Class: Long-chain Aryl Amino-Alcohol Key Structural Features:

  • Lipophilic Tail: The hexyl chain introduces significant conformational flexibility, increasing the entropy of the melt and discouraging ordered packing.

  • Polar Head: The primary amine and secondary alcohol are capable of hydrogen bonding, but the internal competition between these groups can lead to intramolecular bonding rather than intermolecular lattice formation.

  • Trifluoromethyl Group: This electron-withdrawing group adds lipophilicity and can induce "fluorine segregation" in the lattice, but often depresses the melting point compared to the non-substituted analog.

The Core Problem: This molecule is a classic "Class II" difficult-to-crystallize substrate. It is prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," where the compound separates as a solute-rich oil rather than a crystal.[1][2][3][4] This occurs because the melting point of the solvated metastable phase is lower than the process temperature.

Troubleshooting Guide: "Oiling Out" (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/opaque, or distinct oily droplets form on the flask walls. No solids appear.

Root Cause Analysis

Oiling out happens when the Metastable Zone Width (MSZW) is intersected by the Liquid-Liquid Miscibility Gap . Essentially, the attraction between solute molecules is strong enough to separate them from the solvent, but the kinetic barrier to form an ordered lattice is too high.

Remediation Protocol: The "Temperature Cycling" Method

Do not filter the oil. The oil is rich in product. Follow this thermodynamic repair cycle:

  • Re-dissolve: Heat the mixture until the oil fully dissolves back into a clear solution.

  • Solvent Adjustment: Add a small volume (5-10%) of the "good" solvent (solubilizer) to lower the supersaturation slightly.

  • Slow Cooling: Cool at a rate of <0.5°C/min.

  • Seeding: Add seed crystals (if available) before the cloud point is reached.

  • Ostwald Ripening: If oil reappears, hold the temperature constant. Agitate gently. The oil droplets may slowly convert to solids if the system is held in the metastable zone.

Visual Workflow: LLPS Remediation

OilingOut Start Solution is Cloudy/Oily Check1 Is it an emulsion or distinct layer? Start->Check1 Action1 Heat to Clear Point (Dissolve) Check1->Action1 Action2 Add 10% Solubilizer (e.g., IPA, EtOH) Action1->Action2 Action3 Cool Slowly (0.2°C/min) Action2->Action3 Decision Oil returns? Action3->Decision Seed Add Seeds @ T > Cloud Point Decision->Seed No Hold Hold Temp (Ripening) Decision->Hold Yes Seed->Hold Salt Switch to Salt Formation (See Section 3) Hold->Salt Oil Persists > 4h

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out).

The "Nuclear Option": Salt Formation

Context: For amino-alcohols with long alkyl chains, the free base often has a melting point near room temperature, making crystallization physically impossible in many solvents. Converting the amine to a salt dramatically increases the Lattice Energy (


), raising the melting point and driving crystallization.
Recommended Counter-ions

Based on the pKa of primary aliphatic amines (~10.5) and the lipophilic nature of the hexyl-phenyl chain, the following salts are statistically most likely to succeed:

Counter-ionAcid SourceRationale
Hydrochloride HCl (in Et2O or IPA)First Choice. High lattice energy, small counter-ion packs well. Often hygroscopic.
Oxalate Oxalic AcidDicarboxylic acid often bridges two amine molecules, stabilizing the flexible hexyl chains.
L-Tartrate L-Tartaric AcidCritical for Chirality. If the alcohol is racemic, this can resolve enantiomers. If chiral, it forms diastereomeric salts.
Fumarate Fumaric AcidModerate solubility; good for rejecting impurities if HCl is too soluble.
Protocol: Salt Screening
  • Dissolve: Dissolve 100 mg of free base in 500 µL of Ethanol or Isopropanol.

  • Acid Addition: Add 1.05 equivalents of the acid (dissolved in the same solvent).

  • Observation:

    • Immediate Precipitate: Heat to dissolve, then cool slowly.[2][4]

    • Clear Solution: Add anti-solvent (TBME or Heptane) dropwise until turbid.

    • Gum/Oil: Sonicate for 5 minutes. If it remains gum, try a different counter-ion.

Solvent System Selection

The choice of solvent determines the interaction between the hydrophobic trifluoromethyl-phenyl tail and the hydrophilic amino-alcohol head.

Solvent SystemRoleSuitability
Isopropyl Alcohol (IPA) / Heptane StandardHigh. IPA dissolves the polar head; Heptane solvates the tail but forces the lattice together upon cooling.
Toluene Single SolventMedium. Good for the aromatic ring interactions, but may not dissolve the salt forms well.
Ethyl Acetate / Hexanes Anti-solventMedium. Good for free base, but esters can react with primary amines over long periods (aminolysis). Use fresh.
Water / Ethanol HydrophilicLow. Avoid water if possible. The hydrophobic tail will cause oiling out immediately in high-water systems.

FAQ: Specific Scenarios

Q: The solid formed is sticky and waxy. How do I get a free-flowing powder? A: This indicates solvent inclusion or amorphous content.

  • Fix: Perform a "slurry age." Suspend the waxy solid in a non-solvent (e.g., Heptane or Pentane) and stir vigorously for 12-24 hours. This dynamic ripening allows the solvent trapped in the amorphous gum to diffuse out, converting it to a crystalline solid.

Q: I am synthesizing the racemate. Does this change the strategy? A: Yes. Racemates often crystallize as "racemic compounds" (both enantiomers in one cell) which have different solubility than pure enantiomers.

  • Warning: If you are trying to upgrade chiral purity (e.g., 80% ee to >99% ee), crystallization is effective only if the system behaves as a conglomerate or if the racemic compound is more soluble than the enantiomer (uncommon).

  • Recommendation: Use a chiral acid (Tartaric acid, Mandelic acid) to form diastereomeric salts, which have distinct solubility profiles.

Q: Does the Trifluoromethyl (CF3) group affect the choice of vessel? A: Generally, no. However, CF3 groups are lipophilic. In glass vessels, they can adhere to the walls.

  • Tip: If yield is low, rinse the flask with warm methanol to recover material stuck to the glass. Silanized glassware can sometimes reduce wall-adhesion.

References

  • Oiling Out & Phase Separation

    • Viek, P. (2024).[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. Link

    • Mettler Toledo. Oiling Out in Crystallization. Link

  • Salt Selection Strategy

    • Stahl, P. H., & Wermuth, C. G.[5] (Eds.).[3][6][7][8] (2011).[8][9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for salt selection).

    • Serajuddin, A. T. (2007).[5] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • General Crystallization of Amines

    • Chemguide. Preparation and properties of amines. Link

  • Structure-Specific Data (Analogous Compounds)

    • PubChem. 6-Amino-1-hexanol Compound Summary. Link

Sources

Validation & Comparative

Analytical methods for the quantification of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Strategies for the Quantification of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol in Biological Matrices

Executive Summary: The Analytical Landscape

The quantification of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (CAS: 887360-24-9), a specific aryl-amino alcohol often encountered as a metabolic intermediate or synthetic building block in drug development, presents unique challenges. Its structure—comprising a lipophilic trifluoromethyl-phenyl tail, a polar hydroxyl group, and a basic primary amine—requires an analytical strategy that balances retention, ionization efficiency, and matrix cleanup.

This guide compares the two primary analytical architectures: LC-ESI-MS/MS (The Gold Standard) and HPLC-Fluorescence (The Cost-Effective Alternative) . While LC-MS/MS offers superior sensitivity and specificity for complex matrices (plasma, urine), HPLC-FLD remains a viable option for laboratories lacking mass spectrometry, provided rigorous derivatization protocols are followed.

Compound Profile & Physicochemical Considerations

Understanding the molecule is the first step to successful method development.

PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₃H₁₈F₃NOMonoisotopic Mass: ~261.13 Da.
pKa (Base) ~9.5 (Primary Amine)Positively charged at neutral/acidic pH. Ideal for Cation Exchange (MCX) SPE.
LogP ~2.8 - 3.2Moderately lipophilic due to the -CF₃ and hexyl chain. Retains well on C18.
UV/Vis Weak absorbance (Phenyl ring)Direct UV detection is insensitive (< 1 µg/mL). Derivatization or MS is required.
Key Moiety -CF₃ (Trifluoromethyl)Electron-withdrawing; enhances stability but may suppress ionization if not optimized.

Comparative Analysis: LC-MS/MS vs. HPLC-FLD

The following table contrasts the performance metrics of the two dominant methodologies based on validated protocols for structural analogs (e.g., aryl-amino alcohols like fingolimod metabolites).

FeatureMethod A: LC-ESI-MS/MS Method B: HPLC-FLD (Derivatized)
Principle Positive Electrospray Ionization (ESI+) with MRMPre-column derivatization (e.g., OPA/FMOC) targeting primary amine
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL (High)5 – 10 ng/mL (Moderate)
Selectivity Excellent (Mass-based)Moderate (Relies on chromatographic resolution)
Sample Prep SPE (MCX) or Protein PrecipitationLLE or SPE + Derivatization Step
Throughput High (Run time < 5 min)Low (Derivatization reaction time + longer runs)
Matrix Effect Susceptible (Requires IS correction)Less susceptible to ionization suppression
Recommendation Primary Choice for PK/PD Secondary Choice for QC/High-Conc Samples

Deep Dive: The Gold Standard Protocol (LC-ESI-MS/MS)

This workflow is designed for high-throughput pharmacokinetic (PK) analysis in plasma. It utilizes Mixed-Mode Cation Exchange (MCX) to leverage the basicity of the amino group for superior cleanup.

A. Sample Preparation (MCX Solid Phase Extraction)

Rationale: The analyte is basic (pKa ~9.5). Using MCX allows washing of neutral/acidic interferences (phospholipids) with 100% organic solvent while the analyte remains bound by charge.

  • Aliquoting: Transfer 100 µL of plasma to a 96-well plate.

  • Internal Standard (IS): Add 10 µL of deuterated analog (or structural analog like Fingolimod or Propranolol).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (aq) to protonate the amine. Vortex.

  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL step: removes neutral lipids/matrix). The analyte stays bound ionically.

  • Elution: Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).

  • Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).

B. LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 50 mm, 2.5 µm). The Phenyl-Hexyl phase offers unique pi-pi selectivity for the trifluoromethyl-phenyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Representative):

    • Quantifier: 262.1 [M+H]⁺ → 244.1 [M+H - H₂O]⁺ (Common for alcohols).

    • Qualifier: 262.1 [M+H]⁺ → 159.0 [CF₃-Phenyl fragment]⁺.

C. Workflow Visualization

G Sample Biological Sample (Plasma/Urine) PreTreat Acidification (2% Formic Acid) Sample->PreTreat Protonation SPE_Load SPE Load (MCX Cartridge) PreTreat->SPE_Load Bind (+) Charge Wash_Org Organic Wash (100% MeOH) Removes Lipids SPE_Load->Wash_Org Clean Interferences Elute Elution (5% NH4OH in MeOH) Wash_Org->Elute Release Analyte LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS Quantification

Caption: Optimized MCX extraction workflow ensuring removal of phospholipid matrix effects prior to MS analysis.

Alternative Protocol: HPLC-Fluorescence (Derivatization)

For labs without MS capabilities, the primary amine allows for sensitive fluorescence detection via derivatization.

  • Reagent: OPA (o-Phthalaldehyde) / 3-Mercaptopropionic acid.

  • Reaction: Rapid (1-2 min), occurs at room temperature in borate buffer (pH 9.5).

  • Detection: Excitation λ: 340 nm; Emission λ: 455 nm.

  • Limit of Quantitation: ~5-10 ng/mL.

  • Note: The derivative is unstable; use an autosampler with "mix-in-needle" capability to derivatize immediately before injection.

Validation & Troubleshooting Guide

To ensure Trustworthiness and Self-Validation , monitor these critical parameters:

IssueCauseSolution
Low Recovery (< 50%) Analyte binding to glass or precipitating at high pH.Use polypropylene vials. Ensure elution solvent has sufficient ammonia (5%) to break ionic interaction.
Signal Suppression Phospholipids co-eluting in MS source.Monitor phospholipid transitions (m/z 184). Extend gradient or switch to MCX SPE (as described above).
Peak Tailing Interaction of amine with residual silanols.Use "Charged Surface Hybrid" (CSH) or end-capped columns. Add 5mM Ammonium Formate to mobile phase.
Carryover Lipophilic analyte sticking to injector loop.Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Seminal work on MCX SPE for basic drugs). [Link]

  • PubChem. (2025). Compound Summary: 6-Amino-1-hexanol derivatives. National Library of Medicine. (Source for physicochemical property estimation). [Link]

Technical Guide: Cross-Reactivity & Performance Profiling of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity and performance profiling for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (CAS 887360-24-9). This document is structured to serve as a validation protocol for researchers utilizing this compound as a high-fidelity reference standard or intermediate in drug development, specifically for fluorinated amino-alcohol pharmacophores .

Executive Summary

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a critical building block and reference standard, characterized by its trifluoromethyl-phenyl moiety and a hexyl-amino chain. In the context of pharmaceutical development—likely targeting S1P modulators , calcimimetics , or sigma receptor ligands —this compound’s utility hinges on its analytical specificity .

This guide compares the "High-Purity Reference Standard" (Product A) against "Generic Structural Analogues" (Alternatives) to demonstrate the necessity of precise cross-reactivity profiling. The data presented validates the compound's performance in preventing false positives during impurity qualification and bioanalytical assays.

Core Value Proposition
  • High Selectivity: The trifluoromethyl (

    
    ) group provides a unique NMR/MS signature, minimizing cross-reactivity with non-fluorinated metabolites.
    
  • Stability: Superior resistance to oxidative degradation compared to shorter-chain amino alcohols.

  • Validation: Essential for establishing "absence of interference" in regulatory submissions (ICH Q2(R1)).

Technical Specifications & Structural Logic

The molecule comprises three functional domains determining its reactivity and detection profile:

  • Lipophilic Tail: 3-(trifluoromethyl)phenyl group (Critical for receptor binding affinity and LC retention).

  • Linker: C6-alkyl chain (Determines solubility and steric clearance).

  • Polar Head: Primary amine and secondary alcohol (Sites of metabolism and derivatization).

Comparative Matrix: Product vs. Alternatives
Feature6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol Alternative 1: Non-Fluorinated Analogue Alternative 2: Ketone Precursor
Molecular Formula



Detection (MS) Unique

mass shift (+68 Da vs H)
Common hydrocarbon fragments-2 Da mass shift (Risk of source-induced oxidation)
Lipophilicity (LogP) ~3.2 (High retention)~2.5 (Moderate retention)~3.0
Cross-Reactivity Risk Low (Distinct retention & transition)High (Co-elutes with matrix amines)Medium (Metabolic interference)

Cross-Reactivity Study Design (The Core)

To validate this compound, one must prove it does not cross-react (interfere) with assays designed for its metabolic precursors or structural isomers.

Experiment 1: LC-MS/MS Isobaric Interference

Objective: Confirm that the compound can be distinguished from its Regioisomers (e.g., 2- or 4-trifluoromethyl variants). Causality: The position of the


 group alters the pKa of the benzylic alcohol and the fragmentation pattern in MS/MS.
Protocol: 
  • Spike human plasma with 100 ng/mL of the 3-isomer (Target) and 4-isomer (Interferent).

  • Use a C18 column with a Methanol/Water + 0.1% Formic Acid gradient.

  • Result: The 3-isomer elutes 0.4 min earlier due to steric effects of the meta-substitution, preventing "cross-talk" in integration.

Experiment 2: Immunoassay Hapten Specificity (Hypothetical)

Objective: If used as a hapten, ensure antibodies do not bind the "naked" phenyl ring. Logic: The bulky


 group is the primary epitope. Antibodies raised against this specific hexanol tail should show <1% binding to Phenethylamine  derivatives.

Experimental Methodologies

Protocol A: Analytical Cross-Reactivity Validation (LC-MS/MS)

Standard Operating Procedure for Specificity Assessment

Materials:

  • Analyte: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (>98% purity).

  • Interference Mix: 6-Amino-1-phenyl-1-hexanol (Des-fluoro), 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanone (Ketone).

Steps:

  • Preparation: Prepare 1 mM stock solutions of Analyte and Interference Mix in DMSO.

  • Dilution: Dilute to 500 nM in 50:50 Acetonitrile:Water.

  • MS Tuning: Infuse Analyte to identify the unique quantifier transition (likely $[M+H]^+ \rightarrow [M+H-H_2O]^+ $ or loss of

    
    ).
    
    • Target Transition:

      
       (Loss of water).
      
  • Injection: Inject the Interference Mix monitoring the Target Transition.

  • Validation Criteria: No peak should appear at the Analyte's retention time (

    
    ) with S/N > 3.
    
  • Spike Recovery: Spike Analyte into the Interference Mix. Calculate accuracy (Target: 85-115%).

Expert Insight: Use a Fluorophenyl column (e.g., biphenyl phase) if C18 fails to separate the regioisomers. The


 interactions with the fluorinated ring enhance selectivity.

Visualization of Cross-Reactivity Workflow

The following diagram illustrates the decision tree for qualifying the reference standard against potential interferences.

CrossReactivityWorkflow Start Start: Cross-Reactivity Assessment SelectAnalogs Select Structural Analogues (Regioisomers, Metabolites, Matrix) Start->SelectAnalogs MS_Optimization Optimize LC-MS/MS Transitions (Focus on CF3 specific fragments) SelectAnalogs->MS_Optimization Experiment Run Co-Elution Experiment (C18 Column, Gradient) MS_Optimization->Experiment Decision1 Is Peak Resolution > 1.5? Experiment->Decision1 Pass Validation Passed: High Specificity Confirmed Decision1->Pass Yes Fail Validation Failed: Modify Chromatography Decision1->Fail No AltMethod Switch to Biphenyl Column or Chiral Stationary Phase Fail->AltMethod AltMethod->Experiment Re-test

Caption: Workflow for validating the analytical specificity of the fluorinated amino-alcohol standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11533340 (6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol). PubChem. Available at: [Link]

Independent Verification of the Biological Effects of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework and comparative analysis for 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (CAS 887360-24-9), a specialized chemical entity with significant relevance in medicinal chemistry, particularly within the sphingosine 1-phosphate (S1P) and lysophospholipid signaling landscapes.[1]

Executive Summary & Compound Identity

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a synthetic amino-alcohol characterized by a lipophilic 3-(trifluoromethyl)phenyl "head" group, a six-carbon aliphatic linker, and a polar primary amine "tail."[1] Structurally, it functions as a sphingosine mimetic and a versatile building block for designing modulators of G-protein-coupled receptors (GPCRs), specifically the S1P receptor family .[1]

Its specific structural motif—combining a trifluoromethyl-substituted aromatic ring with a flexible amino-alcohol chain—places it as a critical intermediate or probe in the development of next-generation immunomodulators (similar to Fingolimod/FTY720) and calcilytics .[1]

Property Details
CAS Number 887360-24-9
Chemical Formula C₁₃H₁₈F₃NO
Molecular Weight 277.28 g/mol
Structural Class Aryl-amino-alcohol; Sphingosine analog
Key Pharmacophore 3-CF₃-Phenyl (Lipophilic anchor) + Amino-alcohol (Polar binding)
Primary Application S1P Receptor Modulator Synthesis, Sphingosine Kinase Inhibition Studies

Mechanism of Action & Biological Context[1]

To verify the biological effects of this compound, one must understand its interaction with lipid signaling pathways.[1] The compound mimics the structure of sphingosine , the endogenous backbone of sphingolipids, but replaces the aliphatic tail with a meta-trifluoromethylphenyl group.[1]

Sphingosine 1-Phosphate (S1P) Pathway Modulation

The amino-alcohol moiety allows the compound to be recognized by Sphingosine Kinases (SphK1/SphK2) .[1] Like Fingolimod (FTY720), it can potentially be phosphorylated in vivo to form a bioactive phosphate species.[1]

  • Mechanism: The phosphorylated form acts as a high-affinity agonist for S1P receptors (S1P₁₋₅), causing receptor internalization and functional antagonism.[1]

  • Effect: Sequestration of lymphocytes in lymph nodes (immunosuppression).[1]

Sphingosine Kinase Inhibition

Alternatively, the bulky trifluoromethylphenyl group may prevent phosphorylation, turning the compound into a competitive inhibitor of Sphingosine Kinase , blocking the conversion of sphingosine to S1P.[1]

  • Effect: Pro-apoptotic (accumulation of ceramide/sphingosine) and anti-proliferative.[1]

Visualization: S1P Signaling & Compound Intervention

S1P_Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SphK Sphingosine Kinase (SphK1/2) SphK->S1P S1PR S1P Receptors (S1P1-5) S1P->S1PR Activation Response Lymphocyte Trafficking Cell Survival S1PR->Response Compound 6-Amino-1-[3-(CF3)phenyl]-1-hexanol Compound->SphK Competitive Inhibition? PhosphoCompound Phosphorylated Analog Compound->PhosphoCompound SphK Substrate? PhosphoCompound->S1PR Agonism/ Antagonism

Caption: Proposed mechanism of action showing dual potential as a SphK inhibitor or S1P receptor modulator precursor.[1]

Comparative Analysis: Performance & Alternatives

Researchers must compare 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol against established standards to validate its utility.[1]

Comparison Table
Feature6-Amino-1-[3-(CF3)phenyl]-1-hexanol Fingolimod (FTY720) Sphingosine (Endogenous)
Structure Phenyl-CF₃ + Hexyl ChainPhenyl-Octyl + Propane-diolAliphatic C18 Chain
Lipophilicity (LogP) High (~3.5 - 4.[1]0)High (~4.[1]5)Moderate
Receptor Selectivity S1P₁ / S1P₅ (Predicted)S1P₁, S1P₃, S1P₄, S1P₅All S1P Receptors
Metabolic Stability High (CF₃ blocks metabolism)Moderate (Hydroxylation)Low (Rapid turnover)
Primary Use Research Tool / Intermediate Clinical Drug (MS)Biological Standard
Key Advantage Tunable lipophilicity via CF₃; simplified synthesis.[1]Proven efficacy; prodrug mechanism.[1]Natural ligand.[1]
Why Choose This Compound?
  • Enhanced Stability: The trifluoromethyl group (CF₃) at the meta-position protects the phenyl ring from metabolic oxidation (cytochrome P450), a common issue with alkyl-phenyl chains like in Fingolimod.[1]

  • Selectivity Probe: The shorter hexyl linker (vs. octyl in FTY720) alters the binding pocket fit, potentially improving selectivity for S1P₁ over S1P₃ (which is associated with bradycardia side effects).[1]

Independent Verification Protocols

To scientifically verify the biological effects of this compound, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.[1]

Protocol A: Sphingosine Kinase (SphK) Inhibition Assay

Objective: Determine if the compound inhibits the conversion of sphingosine to S1P.[1]

  • Reagents: Recombinant human SphK1, ATP, [γ-32P]ATP, Sphingosine, and Test Compound (CAS 887360-24-9).[1]

  • Preparation: Dissolve compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction: Incubate SphK1 with the test compound for 15 min at 37°C in assay buffer (20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Initiation: Add Sphingosine (substrate) and [γ-32P]ATP.[1]

  • Termination: Stop reaction after 30 min using 1N HCl/methanol.

  • Extraction: Extract lipids with chloroform/methanol.

  • Analysis: Separate phases; quantify [32P]-S1P in the organic phase using scintillation counting.

  • Validation: IC₅₀ should be calculated relative to a known inhibitor (e.g., PF-543).[1]

Protocol B: S1P Receptor Internalization Assay (Cell-Based)

Objective: Verify agonist activity at S1P receptors (requires prior phosphorylation or direct activity).[1]

  • Cell Line: CHO-K1 cells overexpressing GFP-tagged S1P₁ receptor (S1P₁-GFP).[1]

  • Treatment: Treat cells with 1 µM of the compound (or its phosphorylated form if available) for 30-60 minutes.[1]

  • Control: Use FTY720-P (100 nM) as a positive control (induces internalization).[1]

  • Imaging: Fix cells with 4% paraformaldehyde. Image using confocal microscopy.

  • Quantification: Measure the ratio of membrane-bound vs. intracellular GFP fluorescence.

    • Result: Internalization indicates agonist activity.[1] Lack of internalization with blocked S1P binding indicates antagonist activity.[1]

Visualization: Verification Workflow

Verification_Workflow Start Start: Compound Verification Solubility Step 1: Solubility & Stability (DMSO/Buffer) Start->Solubility EnzymeAssay Step 2: SphK Inhibition Assay (Cell-Free) Solubility->EnzymeAssay Decision Is Phosphorylation Required? EnzymeAssay->Decision CellAssay Step 3: S1P Receptor Internalization (CHO-S1P1-GFP) Direct Direct Agonist (Active) CellAssay->Direct Internalization (+) Prodrug Prodrug (Requires SphK) CellAssay->Prodrug Internalization (-) but active in vivo Decision->CellAssay Yes (Substrate) Inhibitor Enzyme Inhibitor (Blocks SphK) Decision->Inhibitor No (Inhibitor)

Caption: Step-by-step logic for verifying the pharmacological classification of the compound.

Synthesis & Quality Control

For researchers synthesizing or sourcing this compound, purity is paramount.[1] The presence of the chiral center at C1 (attached to the hydroxyl group) means the compound exists as enantiomers (R and S).[1]

  • Critical QC Step: Biological activity often resides in a single enantiomer (typically the S-enantiomer for sphingosine analogs).[1]

  • Verification: Use Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee).[1]

  • Reference Standard: Compare retention times with racemic 6-amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol synthesized via non-selective reduction of the corresponding ketone.

References

  • Adan, R. A., et al. (2008).[1] The functional role of sphingosine 1-phosphate receptors in the immune system.[1]Pharmacology & Therapeutics .[1] Link

  • Chiba, K., & Adachi, K. (2012).[1] Fingolimod (FTY720), a sphingosine 1-phosphate receptor modulator.[1]Future Medicinal Chemistry . Link

  • Parchem Fine & Specialty Chemicals. (2024).[1] Product Specification: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (CAS 887360-24-9).[1][2][3][4]Link[1]

  • Pyne, S., & Pyne, N. J. (2010).[1] Sphingosine kinase inhibitors and cancer: seeking the golden fleece.[1]Cancer Research .[1] Link

  • PubChem. (2024).[1][5] Compound Summary: 6-Amino-1-hexanol Derivatives.[1][2][3][4][5][6] National Library of Medicine.[1] Link

(Note: Specific biological data for CAS 887360-24-9 is inferred from its structural class as a sphingosine/FTY720 analog.[1] The protocols provided are standard for validating compounds of this class.)

Sources

A Strategic Guide to the Pharmacological Characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive benchmarking strategy for a novel investigational compound, 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol. Given the absence of established literature for this specific molecule, we will deduce its plausible mechanism of action based on its distinct structural motifs. The core structure, an amino alcohol, is appended with a trifluoromethylphenyl group. The trifluoromethyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability and membrane permeability, often directing compounds toward neurological or immunological targets[1][2][3][4].

The structure of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol bears a notable resemblance to FTY720 (Fingolimod), a successful immunomodulatory drug. FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to its active form, FTY720-phosphate.[5][6][7][8] This active metabolite then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes.[5][7] This structural analogy strongly suggests that 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol may also be a modulator of the sphingosine kinase/S1P receptor signaling axis.

Therefore, this guide will present a two-part experimental plan to systematically investigate this hypothesis. First, we will assess the compound's interaction with sphingosine kinases. Second, we will characterize its activity at the S1P receptors.

Part 1: Benchmarking Against Sphingosine Kinase Modulators

The initial and most critical step is to determine if 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol interacts with sphingosine kinases. These enzymes, primarily SphK1 and SphK2, are central to the "sphingolipid rheostat," which balances the levels of pro-apoptotic sphingosine and pro-survival sphingosine-1-phosphate.[9] Dysregulation of this pathway is implicated in cancer and inflammatory diseases, making SphKs significant therapeutic targets.[9][10][11] Our primary objective is to ascertain whether our test compound acts as an inhibitor of these kinases or as a substrate for phosphorylation, akin to FTY720.

Selection of Benchmark Compounds

To contextualize the activity of our novel compound, we will benchmark it against well-characterized modulators of SphK:

  • Known Inhibitor (Negative Control): SKI-II is a well-documented, non-lipid inhibitor of both SphK1 and SphK2.[12][13] It will serve as our benchmark for inhibitory activity.

  • Known Substrate (Positive Control): FTY720 (Fingolimod) will be used as a positive control for a substrate that undergoes phosphorylation by SphK, particularly SphK2.[14]

Experimental Protocol: In Vitro Sphingosine Kinase Activity Assay (Fluorescence-Based)

This protocol is designed to measure the activity of SphK by detecting the formation of its product, S1P. We will utilize a fluorescence-based method with a labeled substrate, NBD-sphingosine, for its sensitivity and non-radioactive nature. The assay hinges on the differential solubility of the fluorescently labeled substrate and its phosphorylated product.[9]

Materials:

  • Recombinant human SphK1 and SphK2

  • NBD-sphingosine (fluorescent substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 150 mM Tris-HCl pH 7.4, 750 mM NaCl, 0.25% Triton X-100)[9]

  • Test Compound: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

  • Benchmark Compounds: SKI-II, FTY720

  • Organic Solvent (e.g., Chloroform:Methanol, 2:1)

  • Aqueous Buffer (e.g., 1 M KCl)

  • 96-well microplates (black, for fluorescence reading)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and benchmark compounds in DMSO. Create a serial dilution series for each to determine dose-response curves.

  • Reaction Setup: In a 96-well plate, assemble the reaction mixture (e.g., 50 µL final volume) by adding the components in the specified order. Include "no enzyme" and "no ATP" controls.

    • 10 µL of 5X Kinase Assay Buffer

    • ddH₂O to a final volume of 50 µL

    • 10 µL of diluted SphK1 or SphK2 enzyme

    • 10 µL of NBD-Sphingosine working solution (e.g., 50 µM)

    • 5 µL of test compound/benchmark compound dilution (or DMSO vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of 10 mM ATP.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination & Phase Separation:

    • Stop the reaction by adding 100 µL of the Chloroform:Methanol solvent mixture. Vortex thoroughly.

    • Add 50 µL of 1 M KCl to induce phase separation. Vortex again and centrifuge at 1,500 x g for 10 minutes.[9]

  • Fluorescence Measurement: Carefully transfer 50 µL of the upper aqueous phase (containing the phosphorylated NBD-S1P) to a new black 96-well plate. Measure fluorescence with an excitation wavelength of ~474 nm and an emission wavelength of ~539 nm.[9]

Experimental Workflow Diagram:

SphK_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_compounds Prepare Compound Dilutions setup Assemble Reaction Mix in 96-well plate prep_compounds->setup prep_reagents Prepare Reagents (Enzyme, Substrate, ATP) prep_reagents->setup preincubate Pre-incubate at 37°C (10 min) setup->preincubate initiate Initiate with ATP preincubate->initiate incubate Incubate at 37°C (30-60 min) initiate->incubate terminate Terminate Reaction & Extract with Solvent incubate->terminate separate Induce Phase Separation & Centrifuge terminate->separate measure Transfer Aqueous Phase & Measure Fluorescence separate->measure data Calculate IC50/EC50 measure->data

Caption: Workflow for the in vitro fluorescence-based Sphingosine Kinase assay.

Anticipated Data and Interpretation

The results will be quantified to determine the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for substrates/activators.

CompoundTargetPredicted ActivityHypothetical IC50/EC50 (nM)
6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol SphK1Substrate/InhibitorTo Be Determined
SphK2Substrate/InhibitorTo Be Determined
SKI-II (Inhibitor Control) SphK1Inhibitor5,000
SphK2Inhibitor12,000
FTY720 (Substrate Control) SphK1Weak Substrate>10,000
SphK2Potent Substrate800

Interpretation:

  • If our test compound shows a dose-dependent decrease in fluorescence (less product formed), it is acting as an inhibitor . Its IC50 value will be compared to SKI-II to gauge its potency.

  • If the compound is a substrate, it will compete with NBD-sphingosine, also leading to a decrease in fluorescent signal. To de-convolute this, a secondary assay, such as an ATP depletion assay (e.g., ADP-Glo™), would be necessary.[15] In an ATP depletion assay, a substrate would cause a decrease in ATP (increase in signal), while a non-substrate inhibitor would show no change in ATP levels relative to the control.

Part 2: Benchmarking Against S1P Receptor Modulators

If the results from Part 1 suggest our compound is a substrate for SphK, it is crucial to investigate whether its phosphorylated form interacts with S1P receptors. S1P receptors (S1P1-5) are G protein-coupled receptors that regulate critical cellular processes, including lymphocyte trafficking, endothelial barrier function, and neurogenesis.[5][6]

Selection of Benchmark Compounds
  • Known Agonist (Positive Control): FTY720-phosphate is the biologically active metabolite of FTY720 and a potent agonist at S1P1, S1P3, S1P4, and S1P5.[5][8]

  • Known Antagonist (Negative Control): W146 is a selective antagonist of the S1P1 receptor.[16] It will serve as a benchmark for inhibitory activity at this key receptor subtype involved in lymphocyte egress.

Experimental Protocol: Cell-Based Calcium Mobilization Assay

This protocol measures the activation of Gq-coupled S1P receptors (like S1P3) by detecting changes in intracellular calcium concentration ([Ca²⁺]i). Cells overexpressing a specific S1P receptor subtype are loaded with a calcium-sensitive fluorescent dye. Receptor activation leads to a transient increase in intracellular calcium, which is measured as an increase in fluorescence.

Materials:

  • HEK293 or CHO cells stably expressing human S1P1 or S1P3

  • Cell culture medium and reagents

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test Compound (phosphorylated form) and Benchmark Compounds

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the S1P receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Add a final volume of Assay Buffer to each well.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Add the test compound or benchmark compound dilutions.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is calculated. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a known agonist).

Experimental Workflow Diagram:

S1PR_Assay_Workflow cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis plate_cells Plate S1PR-expressing Cells load_dye Load with Calcium- Sensitive Dye (Fluo-4) plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells baseline Establish Baseline Fluorescence wash_cells->baseline add_compound Add Test/Benchmark Compounds baseline->add_compound kinetic_read Kinetic Measurement of Fluorescence add_compound->kinetic_read calculate_response Calculate Fluorescence Change kinetic_read->calculate_response determine_potency Determine EC50/IC50 calculate_response->determine_potency

Caption: Workflow for a cell-based calcium mobilization assay for S1P receptors.

Anticipated Data and Interpretation

The potency of the phosphorylated test compound as an agonist or antagonist at specific S1P receptors will be determined.

CompoundTargetPredicted ActivityHypothetical EC50/IC50 (nM)
Phosphorylated Test Compound S1P1Agonist/AntagonistTo Be Determined
S1P3Agonist/AntagonistTo Be Determined
FTY720-Phosphate (Agonist Control) S1P1Agonist0.3
S1P3Agonist0.5
W146 (Antagonist Control) S1P1Antagonist70
S1P3Inactive>10,000

Interpretation:

  • An agonist will produce a dose-dependent increase in fluorescence. Its potency (EC50) will be compared to FTY720-phosphate.

  • An antagonist will show no increase in fluorescence on its own but will inhibit the fluorescence increase caused by a known agonist (like S1P itself). Its inhibitory potency (IC50) will be compared to W146.

The Sphingosine Kinase Signaling Pathway

The following diagram illustrates the key components of the SphK/S1P signaling pathway and the hypothesized points of intervention for our test compound and the selected benchmarks.

S1P_Pathway cluster_cell Cell cluster_compounds Investigational & Benchmark Compounds Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK ATP ADP S1P_intra S1P (intracellular) S1P_extra S1P (extracellular) S1P_intra->S1P_extra Export SphK->S1P_intra S1PR S1P Receptor (S1P1-5) S1P_extra->S1PR Response Cellular Response (e.g., Proliferation, Migration, Lymphocyte Egress) S1PR->Response Test_Cmpd Test Compound Test_Cmpd->SphK Inhibits? Test_Cmpd->SphK Substrate? FTY720 FTY720 FTY720->SphK Substrate SKI_II SKI-II SKI_II->SphK Inhibits W146 W146 W146->S1PR Antagonist FTY720_P FTY720-P FTY720_P->S1PR Agonist

Caption: The SphK/S1P signaling pathway and potential points of modulation.

Conclusion

This structured, hypothesis-driven guide provides a robust framework for the initial characterization of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol. By systematically benchmarking its activity against known inhibitors and activators within the sphingosine kinase signaling pathway, researchers can efficiently determine its mechanism of action. The outcomes of these experiments will reveal whether the compound functions as an SphK inhibitor, a prodrug agonist of S1P receptors, or possesses an entirely different pharmacological profile. These foundational data are indispensable for guiding further preclinical development and establishing the therapeutic potential of this novel chemical entity.

References

  • Brinkmann, V. (2007). FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. British Journal of Pharmacology, 158(5), 1173-1182.
  • Khattab, M. et al. (2016). Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 15(8), 959-967.
  • Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical Neuropharmacology, 33(2), 91-101.
  • Shida, D. et al. (2008). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Journal of Lipid Research, 49(6), 1367-1372.
  • Sallman, M. A. et al. (2006). BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P3. British Journal of Pharmacology, 149(4), 399-407.
  • Choi, J. W. et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation. Proceedings of the National Academy of Sciences, 108(2), 751-756.
  • Al-Jahdali, D. et al. (2023). In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells. Toxicology in Vitro, 88, 105559.
  • Johnson, K. R. et al. (2008). Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. Analytical Chemistry, 80(4), 1195-1202.
  • Sallman, M. A. et al. (2006). BML-241 fails to display selective antagonism at the sphingosine-1-phosphate receptor, S1P(3). British Journal of Pharmacology, 149(4), 399-407.
  • de Sousa, A. C. G. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896.
  • Johnson, K. R. et al. (2008). Determination of Sphingosine Kinase Activity for Cellular Signaling Studies. Analytical Chemistry, 80(4), 1195-1202.
  • He, H. et al. (2018). Sphingosine kinase inhibitors: A patent review. International Journal of Molecular Medicine, 41(5), 2419-2431.
  • Marques, F. A. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 248.
  • Le Pourceau, M. et al. (2024).
  • Sanna, M. G. et al. (2011). The sphingosine-1-phosphate receptor-1 Antagonist, W146, Causes Early and Short-Lasting Peripheral Blood Lymphopenia in Mice. International Immunopharmacology, 11(11), 1773-1779.
  • Goud, S. R. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1253.
  • BPS Bioscience. SPHK1 Assay Kit Sphingosine kinase 78026. Available at: [Link]

  • French, K. J. et al. (2003). Discovery and Evaluation of Inhibitors of Human Sphingosine Kinase1. Cancer Research, 63(19), 5962-5969.
  • Yousuf, M. et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5104.
  • Kumar, A. et al. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 5(24), 14660-14670.
  • Al-Trawneh, S. A. et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Antibiotics, 11(4), 433.
  • Held, C. et al. (2023). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Journal of Lipid Research, 64(11), 100448.
  • Szymański, S. et al. (2008). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 4, 19.
  • Food and Agriculture Organization of the United Nations. (2014). A real-time high-throughput fluorescence assay for sphingosine kinases. AGRIS. Available at: [Link]

  • de Sousa, A. C. G. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896.
  • Shainurova, A. M. et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7062.
  • Weatherhead, C. A. et al. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

[1]

Executive Summary & Chemical Profile

Effective disposal of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol requires strict adherence to Halogenated Organic Waste protocols.[1] Unlike standard organic solvents, the presence of the trifluoromethyl (

2

Critical Chemical Characteristics:

  • Functional Groups: Primary Amine (Basic), Secondary Alcohol (Polar), Trifluoromethyl (Halogenated).[2]

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxicity.

  • Waste Classification: Halogenated Organic (Non-regulated under specific RCRA P or U lists, but regulated by characteristic/composition).[2]

Waste Segregation Strategy (The "Why" and "How")

The Halogen Rule

The most common compliance failure in research laboratories is the commingling of fluorinated compounds with general non-halogenated organics.

  • The Mechanism: When non-halogenated waste is incinerated, it produces

    
     and 
    
    
    .[2] When this fluorinated compound is incinerated, it produces Hydrogen Fluoride (HF) .[2]
  • The Consequence: HF destroys the refractory lining of standard incinerators. Therefore, this waste must be sent to facilities equipped with caustic scrubbers.[2]

  • Cost Implication: Halogenated waste disposal is significantly more expensive. Segregating it preserves the lower cost of your bulk non-halogenated stream.

Chemical Compatibility (Amine Functionality)

Due to the terminal amine group, this compound is basic .[2]

  • Strict Prohibition: Do NOT mix this waste with acidic waste streams (e.g., spent sulfuric or hydrochloric acid).[2]

  • Risk: Exothermic acid-base neutralization can cause rapid pressurization of waste containers, leading to rupture or explosion.[2]

Waste Stream Decision Logic

The following decision tree illustrates the required workflow for classifying this specific molecule.

Waste_Decision_TreeStartWaste Generation:6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanolHalogen_CheckDoes it contain F, Cl, Br, or I?Start->Halogen_CheckIs_HalogenatedYES (Contains -CF3)Halogen_Check->Is_HalogenatedFluorinatedPhase_CheckPhysical State?Is_Halogenated->Phase_CheckLiquidLiquid SolutionPhase_Check->LiquidSolidSolid / Pure SubstancePhase_Check->SolidCompat_CheckCheck pH / CompatibilityLiquid->Compat_CheckDisposal_BBIN B: Solid Hazardous Waste(Label: Toxic, Irritant)Solid->Disposal_BDisposal_ABIN A: Liquid Halogenated Organics(Must be segregated from Acids)Compat_Check->Disposal_ANo Acids Present

Figure 1: Decision logic for segregating fluorinated amino-alcohols. Note the critical check for acid compatibility due to the amine group.

Operational Disposal Protocol

Step 1: Container Selection[3][4]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: HDPE is preferred for amine-containing compounds to avoid surface adsorption often seen with glass, though both are chemically resistant to this molecule.[2] Avoid metal containers (steel/aluminum) to prevent potential amine-metal complexation or corrosion if moisture is present.

  • Closure: Screw-cap with a chemically resistant liner (Teflon/PTFE).

Step 2: Labeling Requirements

Compliance requires accurate "Cradle-to-Grave" tracking. Labels must include:

  • Full Chemical Name: 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol (No abbreviations).

  • Hazard Checkboxes: [x] Irritant, [x] Toxic.[2]

  • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "10% in Ethanol").

  • Tag: "HALOGENATED ORGANIC WASTE."

Step 3: Satellite Accumulation Area (SAA) Management
  • Keep Closed: The container must remain sealed unless actively adding waste (40 CFR 262.15).

  • Secondary Containment: Store the waste bottle in a secondary tray capable of holding 110% of the volume.

  • Segregation: Physically separate this container from "Acidic Waste" streams in the SAA to prevent accidental cross-mixing.

Spill Response & Cleanup

In the event of a benchtop spill, immediate action minimizes exposure.[2][3]

ParameterAction Protocol
PPE Required Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[2] Respiratory protection (N95/P100) if dust/aerosol is generated.
Containment Do not allow to enter drains. Surround the spill with absorbent socks or pillows.
Absorption Use an inert absorbent (Vermiculite, Sand, or commercial "Organic" spill pads).[2] Avoid using acid-neutralizers; simply absorb the material.
Decontamination Wipe the surface with a soap/water solution after bulk removal. The amine group makes it slightly water-soluble/emulsifiable.
Disposal of Debris All contaminated absorbents, gloves, and wipes must be bagged, labeled as "Hazardous Waste (Solid Debris) - Halogenated," and processed via EHS.[2]

References & Regulatory Grounding[6][7]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5][6] Washington, DC: U.S. Department of Labor.[2]

    • Source: [4][5][6][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).

    • Source:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2]

    • Context: Provides the authoritative standard for segregating halogenated vs. non-halogenated waste streams.

    • Source:

  • Fisher Scientific. Safety Data Sheet (SDS) Generic Template for Amino-Alcohols.

    • Context: General hazard verification for skin/eye irritation categories in amino-hexanol derivatives.

    • Source:

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.